Benzoylpas (Calcium)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;5-benzamido-2-carboxyphenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H11NO4.Ca/c2*16-12-8-10(6-7-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9;/h2*1-8,16H,(H,15,17)(H,18,19);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUXBRCZUUHSKU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20CaN2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13898-58-3 (Parent) | |
| Record name | Calcium benzamidosalicylate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
552.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-96-1 | |
| Record name | Calcium benzamidosalicylate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium benzamidosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLPAS CALCIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595178KF31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Benzoylpas (Calcium) in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpas, the calcium salt of benzoyl-para-aminosalicylic acid, is a prodrug of para-aminosalicylic acid (PAS), a second-line anti-tuberculosis agent. For over six decades, PAS has been a component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). This technical guide provides an in-depth exploration of the molecular mechanism of action of Benzoylpas against Mycobacterium tuberculosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Primary Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway
The principal anti-tubercular activity of PAS is the disruption of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in Mycobacterium tuberculosis. PAS acts as a prodrug, requiring intracellular metabolic activation to exert its inhibitory effects.[1][2][3][4][5][6][7]
The mechanism unfolds in a series of steps:
-
Competitive Substrate for Dihydropteroate Synthase (DHPS): PAS is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of dihydropteroate.[2][3][5][8][9] PAS competes with PABA for the active site of DHPS.[2][3][5][8][9]
-
Formation of a Non-functional Folate Analog: Instead of inhibiting the enzyme directly, PAS acts as an alternative substrate for DHPS.[2][3][5] This enzymatic reaction incorporates PAS into the folate pathway, leading to the formation of a hydroxyl-dihydropteroate analog.[1][3][4]
-
Further Conversion by Dihydrofolate Synthase (DHFS): The hydroxyl-dihydropteroate analog is subsequently metabolized by dihydrofolate synthase (DHFS), the next enzyme in the pathway, to produce a hydroxyl-dihydrofolate antimetabolite.[1][3][4]
-
Inhibition of Dihydrofolate Reductase (DHFR): This final antimetabolite is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1][3] By blocking DHFR, the PAS-derived antimetabolite halts the folate pathway, leading to the depletion of essential precursors for DNA and RNA synthesis, ultimately resulting in a bacteriostatic effect on M. tuberculosis.[8]
Signaling Pathway Diagram
Caption: Mechanism of action of para-aminosalicylic acid (PAS) in Mycobacterium tuberculosis.
Secondary Mechanisms of Action
While the primary mechanism is the disruption of the folate pathway, other contributing factors to the anti-tubercular activity of PAS have been proposed:
-
Iron Chelation: PAS has been suggested to chelate iron, an essential cofactor for many enzymatic reactions in M. tuberculosis. This deprivation of iron could further impede bacterial growth and metabolism.[6][8]
-
Immune Modulation: There is some evidence to suggest that PAS may modulate the host immune response, potentially enhancing the ability of macrophages to combat the mycobacterial infection.[8]
Quantitative Data on Benzoylpas (PAS) Activity
The in vitro activity of PAS against Mycobacterium tuberculosis has been quantified through various parameters, including Minimum Inhibitory Concentration (MIC) and enzyme inhibition constants.
| Parameter | Value | Organism/Enzyme | Notes | Reference(s) |
| MIC50 | 0.063 mg/L | M. tuberculosis clinical isolates | When used as a single agent. | [1][2][8] |
| MIC50 (in combination with Isoniazid) | 0.008 mg/L | M. tuberculosis clinical isolates | Demonstrates an 8-fold decrease in MIC, indicating synergistic activity. | [1] |
| Critical Concentration (MGIT 960) | 4 µg/ml | M. tuberculosis | Proposed concentration to differentiate susceptible from resistant strains. | [4] |
| Km for DHPS | 17.7 ± 0.1 | Recombinant M. tuberculosis DHPS | Comparable to the natural substrate pABA (Km = 11.4 ± 0.1), indicating PAS is an efficient substrate. | [3] |
| Ki against DHFR | 750 nM | Recombinant M. tuberculosis DHFR | This is for the bioactive metabolite of PAS (PAS-M). | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate AlamarBlue Assay
This method is widely used to determine the in vitro susceptibility of M. tuberculosis to antimicrobial agents.[1]
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microplates.
-
AlamarBlue reagent.
-
Mycobacterium tuberculosis isolate.
-
Benzoylpas (or PAS) stock solution.
Procedure:
-
Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in Middlebrook 7H9 broth and adjust the turbidity to a 1.0 McFarland standard. Dilute this suspension 1:20 in fresh broth.
-
Drug Dilution: Prepare two-fold serial dilutions of Benzoylpas in the 96-well plates, with each well containing 100 µL of the appropriate drug concentration in Middlebrook 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include drug-free wells as growth controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
AlamarBlue Addition: After incubation, add 70 µL of AlamarBlue solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Experimental Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Assay)
This assay measures the activity of DHPS and can be adapted to determine the inhibitory potential of compounds.[11]
Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR). This reaction consumes NADPH, and the decrease in absorbance at 340 nm is monitored spectrophotometrically.
Materials:
-
Recombinant M. tuberculosis DHPS.
-
Recombinant DHFR.
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
p-Aminobenzoic acid (PABA) or para-aminosalicylic acid (PAS).
-
NADPH.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, DHPPP, PABA (or PAS), and an excess of DHFR.
-
Initiation of Reaction: Initiate the reaction by adding a known amount of DHPS to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the DHPS activity.
-
Inhibitor Testing: To test for inhibition, pre-incubate the DHPS enzyme with the inhibitor (e.g., a sulfonamide) before adding it to the reaction mixture. A decrease in the rate of NADPH oxidation compared to the control (no inhibitor) indicates inhibition.
-
Kinetic Analysis: To determine kinetic parameters such as Km and Ki, vary the concentrations of the substrate (PABA or PAS) and inhibitor, respectively, and measure the initial reaction velocities.
Resistance to Benzoylpas (PAS)
Resistance to PAS in M. tuberculosis is primarily associated with mutations in the genes of the folate pathway. These include:
-
thyA : Encodes thymidylate synthase.[12]
-
folC : Encodes DHFS.[4]
-
Overexpression of dfrA : The gene encoding DHFR.[1]
-
Mutations in ribD : A bifunctional enzyme with putative DHFR activity.[1]
Understanding these resistance mechanisms is crucial for the development of new strategies to overcome PAS resistance and for the design of novel anti-tubercular agents targeting the folate pathway.
Conclusion
Benzoylpas, through its active metabolite para-aminosalicylic acid, remains a valuable tool in the fight against multidrug-resistant tuberculosis. Its primary mechanism of action, the intricate subversion of the folate biosynthesis pathway, serves as a paradigm for prodrug-based antimicrobial therapy. A thorough understanding of its molecular targets, the quantitative aspects of its efficacy, and the mechanisms of resistance is paramount for its optimal clinical use and for guiding future drug discovery efforts in this critical area of infectious disease research.
References
- 1. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mycobacterium tuberculosis Dihydrofolate Reductase Is Not a Target Relevant to the Antitubercular Activity of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
Benzoylpas (Calcium): A Technical Guide to Solubility in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Benzoylpas (Calcium), also known as Calcium 4-benzamidosalicylate. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols.
Core Compound Information
Benzoylpas (Calcium) is the calcium salt of benzoyl-p-aminosalicylic acid. It is an analog of aminobenzoic acid and has been used as an antitubercular agent.[1] Understanding its solubility is a critical first step in preclinical research, impacting everything from in vitro assay design to formulation development for in vivo studies.
Solubility Profile of Benzoylpas (Calcium)
Currently, only qualitative solubility data for Benzoylpas (Calcium) is available in the literature. No specific quantitative values (e.g., in mg/mL or molarity) in common research solvents were identified during the literature review. One chemical supplier explicitly notes that they do not provide analytical data for this compound, placing the responsibility of property confirmation on the researcher.
The existing qualitative information is summarized in the table below.
Table 1: Qualitative Solubility of Benzoylpas (Calcium)
| Solvent | Solubility | Citation |
| Water | Almost Insoluble | [2][3] |
| Alcohol | Slightly Soluble | [2][3] |
| Chloroform | Slightly Soluble | [2][3] |
| Acid | Soluble | [2][3] |
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, this section provides detailed, generalized experimental protocols for determining both thermodynamic and kinetic solubility. These methods are standard in the pharmaceutical industry and can be readily adapted for Benzoylpas (Calcium).
Thermodynamic (Equilibrium) Solubility Assay
This method, often referred to as the "shake-flask" method, measures the equilibrium solubility of a compound, which is its concentration in a saturated solution at equilibrium.[4][5][6] This is a crucial parameter for understanding the intrinsic solubility of a compound.
Methodology:
-
Material Preparation:
-
Ensure the Benzoylpas (Calcium) to be tested is a pure, solid substance.
-
Prepare the desired research solvents (e.g., DMSO, Ethanol, Methanol, Phosphate-Buffered Saline pH 7.4) of high purity.
-
-
Sample Preparation:
-
Add an excess amount of solid Benzoylpas (Calcium) to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.
-
The incubation time should be sufficient to reach equilibrium, typically 24 to 48 hours.[7]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a low-binding filter (e.g., PVDF) to remove the solid particles.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of Benzoylpas (Calcium) using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity.
-
-
Prepare a standard curve with known concentrations of Benzoylpas (Calcium) to accurately quantify the solubility.
-
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess how quickly a compound precipitates out of a solution when diluted from a high-concentration stock (typically in DMSO). This is relevant for in vitro high-throughput screening (HTS) where compounds are often added to aqueous buffers from DMSO stocks.[4][8]
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Benzoylpas (Calcium) in 100% DMSO (e.g., 10 or 20 mM).[9]
-
-
Assay Plate Preparation:
-
Incubation:
-
Incubate the plate for a shorter period than the thermodynamic assay, typically 1 to 2 hours, at a controlled temperature.[7]
-
-
Precipitate Detection/Quantification:
-
The amount of dissolved compound can be determined using several methods:
-
Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate).[4]
-
Direct UV Absorbance: After filtering the solution to remove any precipitate, the concentration of the dissolved compound in the filtrate is measured by UV spectrophotometry.[4][10]
-
LC-MS/MS Analysis: Similar to the thermodynamic assay, the filtrate can be analyzed by LC-MS/MS for precise quantification.
-
-
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a research compound like Benzoylpas (Calcium).
Caption: Workflow for determining the solubility of a research compound.
References
- 1. Benzoylpas Calcium | C28H30CaN2O13 | CID 54697783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
The Crystalline Landscape of Benzoylpas (Calcium): An Uncharted Territory in Solid-State Chemistry
For Researchers, Scientists, and Drug Development Professionals
Benzoylpas (Calcium), the calcium salt of 4-benzamidosalicylic acid, serves as a notable therapeutic agent. Despite its established use, a comprehensive, in-depth technical guide on its crystal structure and polymorphic behavior reveals a significant gap in publicly accessible scientific literature. Extensive searches across scholarly articles, patent databases, and academic publications have yielded minimal specific data regarding its solid-state chemistry. This whitepaper, therefore, aims to summarize the currently available information and highlight the areas where further research is critically needed to fully characterize this important pharmaceutical compound.
Chemical and Physical Properties
Benzoylpas (Calcium) is chemically designated as the calcium salt of 4-(benzoylamino)-2-hydroxybenzoic acid. It is often found in a pentahydrate form. Basic physicochemical data, primarily sourced from chemical databases, is presented in Table 1.
Table 1: Physicochemical Properties of Benzoylpas (Calcium)
| Property | Value | Source |
| Molecular Formula | C28H30CaN2O13 (Pentahydrate) | PubChem |
| C28H20CaN2O8 (Anhydrous) | PubChem | |
| Molecular Weight | 642.6 g/mol (Pentahydrate) | PubChem |
| 552.5 g/mol (Anhydrous) | PubChem | |
| Appearance | White crystalline powder | Generic Material Data |
| Solubility | Soluble in acid, slightly soluble in alcohol and chloroform, almost insoluble in water. | Generic Material Data |
| Melting Point | Approximately 240°C | Generic Material Data |
Crystal Structure and Polymorphism: The Knowledge Gap
A thorough investigation into the crystal structure of Benzoylpas (Calcium) reveals a stark absence of detailed crystallographic data. Information such as unit cell parameters, space group, and atomic coordinates, which are fundamental to understanding the three-dimensional arrangement of the molecule in the solid state, is not available in the public domain.
Similarly, there is no published research on the potential polymorphism of Benzoylpas (Calcium). Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in drug development. Different polymorphs can exhibit varying physical and chemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Stability: Influencing shelf-life and storage conditions.
-
Mechanical Properties: Impacting manufacturability (e.g., tableting).
The lack of studies on the polymorphic landscape of Benzoylpas (Calcium) means that potential alternative crystalline forms with different properties remain undiscovered.
Experimental Protocols: A Call for Investigation
Given the absence of published studies, this section outlines a prospective experimental workflow for the comprehensive solid-state characterization of Benzoylpas (Calcium). This proposed methodology serves as a guide for future research in this area.
Polymorph Screening
A systematic polymorph screen is the first crucial step to identify different crystalline forms. This typically involves recrystallization of Benzoylpas (Calcium) from a diverse range of solvents and under various conditions (e.g., different temperatures, evaporation rates, and the presence of co-formers).
Characterization Techniques
Once different solid forms are obtained, a suite of analytical techniques should be employed for their characterization:
-
Powder X-ray Diffraction (PXRD): To identify unique crystalline phases based on their diffraction patterns.
-
Single-Crystal X-ray Diffraction (SCXRD): To definitively determine the crystal structure of individual polymorphs, providing precise information on unit cell dimensions, space group, and molecular conformation.
-
Differential Scanning Calorimetry (DSC): To determine the melting points, and enthalpies of fusion, and to study phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates or hydrates.
-
Vibrational Spectroscopy (FTIR and Raman): To identify differences in molecular vibrations between polymorphs, which arise from different crystal packing and intermolecular interactions.
-
Scanning Electron Microscopy (SEM): To visualize the morphology (shape and size) of the crystals of different polymorphs.
The logical workflow for such an investigation is depicted in the following diagram.
An In-depth Technical Guide to the Stability and Degradation Pathways of Benzoylpas (Calcium)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Benzoylpas (Calcium), also known as Calcium 4-benzamidosalicylate. Due to the limited publicly available stability data specific to this molecule, this guide synthesizes information from structurally related compounds, primarily 4-aminosalicylic acid (4-ASA), and general principles of drug degradation to predict its stability profile. The primary anticipated degradation pathways for Benzoylpas (Calcium) are hydrolysis of the amide bond and decarboxylation of the salicylic acid moiety. This document outlines detailed experimental protocols for conducting forced degradation studies to elucidate these pathways and presents a framework for quantitative analysis using stability-indicating methods.
Chemical and Physical Properties
Benzoylpas (Calcium) is the calcium salt of 4-benzamidosalicylic acid.
| Property | Value | Source |
| Chemical Name | Calcium 4-benzamidosalicylate | PubChem |
| Synonyms | Benzoylpas Calcium, Calcium benzamidosalicylate | PubChem |
| CAS Number | 528-96-1 | PubChem |
| Molecular Formula | C₂₈H₂₀CaN₂O₈ | PubChem |
| Molecular Weight | 556.5 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Inferred |
| Solubility | Sparingly soluble in water, soluble in acidic and basic solutions | Inferred |
Predicted Degradation Pathways
Based on the chemical structure of Benzoylpas (Calcium), which contains an amide linkage and a salicylic acid functional group, two primary degradation pathways are anticipated: hydrolysis and decarboxylation . The presence of a phenolic hydroxyl group also suggests a potential for oxidation , although the benzoyl group may offer some steric hindrance.
Hydrolytic Degradation
The amide bond in Benzoylpas is susceptible to hydrolysis under both acidic and basic conditions. This cleavage would result in the formation of 4-aminosalicylic acid (4-ASA) and benzoic acid.[1][2][3]
Decarboxylation
Salicylic acid and its derivatives are known to undergo decarboxylation, particularly when subjected to heat. The degradation of 4-aminosalicylic acid often proceeds via decarboxylation to form 3-aminophenol. Therefore, it is plausible that Benzoylpas or its hydrolytic product, 4-ASA, could undergo decarboxylation.
Oxidative Degradation
The aminophenol structure within 4-aminosalicylic acid makes it susceptible to oxidation, which can lead to the formation of colored degradation products.[4] While the benzoyl group in Benzoylpas may reduce this susceptibility, oxidative degradation should still be investigated as a potential pathway, especially in the presence of oxidizing agents or under photolytic stress.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The following protocols are recommended for investigating the stability of Benzoylpas (Calcium).
General Sample Preparation
Accurately weigh about 10 mg of Benzoylpas (Calcium) into a suitable volumetric flask. For solution-state studies, dissolve and dilute to the mark with the respective stress agent. For solid-state studies, subject the powder to the stress condition and then dissolve and dilute with a suitable solvent system (e.g., methanol:water 50:50 v/v).
Acid Hydrolysis
-
Stress Agent: 0.1 M Hydrochloric Acid
-
Temperature: 60°C
-
Time Points: 2, 4, 8, 12, 24 hours
-
Procedure: Dissolve the sample in 0.1 M HCl and heat at 60°C. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
Base Hydrolysis
-
Stress Agent: 0.1 M Sodium Hydroxide
-
Temperature: 60°C
-
Time Points: 1, 2, 4, 8, 12 hours
-
Procedure: Dissolve the sample in 0.1 M NaOH and heat at 60°C. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration with the mobile phase.
Oxidative Degradation
-
Stress Agent: 3% Hydrogen Peroxide
-
Temperature: Room Temperature
-
Time Points: 2, 4, 8, 12, 24 hours
-
Procedure: Dissolve the sample in 3% H₂O₂ and keep at room temperature, protected from light. At each time point, withdraw an aliquot and dilute to the final concentration with the mobile phase.
Thermal Degradation
-
Condition: Solid state
-
Temperature: 80°C
-
Time Points: 1, 3, 5, 7 days
-
Procedure: Keep the solid drug substance in a controlled temperature oven at 80°C. At each time point, take a sample, allow it to cool to room temperature, and prepare a solution for analysis.
Photostability Testing
-
Condition: Solid state and in solution
-
Light Source: As per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Procedure: Expose the solid drug and a solution of the drug to the specified light conditions alongside a dark control. After the exposure, prepare solutions of both the exposed and control samples for analysis.
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Benzoylpas (Calcium) from its potential degradation products.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV-DAD, monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 310 nm) |
| Injection Volume | 10 µL |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation of Forced Degradation Studies
The results of the forced degradation studies should be presented in a clear and concise tabular format to allow for easy comparison of the stability of Benzoylpas (Calcium) under different stress conditions.
| Stress Condition | Time | Assay of Benzoylpas (%) | % Degradation | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) | Mass Balance (%) |
| Acid Hydrolysis | 24 h | Data | Data | Data | Data | Data |
| Base Hydrolysis | 12 h | Data | Data | Data | Data | Data |
| Oxidative | 24 h | Data | Data | Data | Data | Data |
| Thermal | 7 days | Data | Data | Data | Data | Data |
| Photolytic | - | Data | Data | Data | Data | Data |
*Data to be filled from experimental results.
Conclusion
This technical guide provides a predictive overview of the stability and degradation of Benzoylpas (Calcium) based on its chemical structure and the behavior of related compounds. The primary anticipated degradation pathways are hydrolysis and decarboxylation, with a possibility of oxidative degradation. The provided experimental protocols for forced degradation studies and the framework for a stability-indicating HPLC method offer a robust starting point for researchers and drug development professionals to thoroughly investigate the stability profile of Benzoylpas (Calcium). The elucidation of its degradation pathways is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. 4-benzamidosalicylic acid, calcium salt | C28H22CaN2O8 | CID 126959845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of p-Aminosalicylic Acid: A Technical Guide to its Benzoyl Derivatives
An in-depth exploration of the history, synthesis, and therapeutic evolution of benzoyl-para-aminosalicylic acid derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
From its serendipitous discovery as a tuberculostatic agent to its modern applications in treating inflammatory bowel disease, para-aminosalicylic acid (PAS) has carved a significant niche in medicinal chemistry. This technical guide delves into the history and development of a key class of its derivatives: the benzoyl-para-aminosalicylic acids. By exploring their synthesis, structure-activity relationships, and mechanisms of action, we aim to provide a comprehensive resource for the scientific community, fostering further innovation in this promising area of drug discovery.
A Historical Perspective: From Tuberculosis to Modern Therapeutics
Para-aminosalicylic acid, also known as 4-aminosalicylic acid, was first synthesized in 1902 by Seidel and Bittner.[1] However, its therapeutic potential remained unrecognized until the Swedish chemist Jörgen Lehmann rediscovered it in 1944.[1] Lehmann's work was spurred by the observation that the tuberculosis bacterium actively metabolized salicylic acid.[1] This led to the clinical introduction of PAS in 1944 as the second effective antibiotic against tuberculosis, following streptomycin.[1][2] While its use as a primary anti-tuberculosis drug has diminished with the advent of more potent agents, PAS remains a valuable second-line treatment for multidrug-resistant tuberculosis.[1][3]
Beyond its role in combating tuberculosis, PAS and its derivatives have found a new lease on life in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[2][4] This expansion of its therapeutic application underscores the versatility of the aminosalicylate scaffold and has driven further research into the development of novel derivatives with improved efficacy and safety profiles. The benzoylation of p-aminosalicylic acid represents a key strategy in this endeavor, aiming to modulate the compound's physicochemical properties and enhance its therapeutic index.
Synthesis and Chemical Development
The synthesis of benzoyl-para-aminosalicylic acid derivatives typically involves the acylation of the amino group of p-aminosalicylic acid with benzoyl chloride or a substituted benzoyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general synthetic scheme is presented below:
Figure 1. General synthesis of N-benzoyl-p-aminosalicylic acid.
Experimental Protocol: Synthesis of N-Benzoyl-p-aminosalicylic acid
The following protocol is a generalized procedure based on established chemical principles for the N-benzoylation of amino acids.
-
Dissolution: Dissolve p-aminosalicylic acid in a suitable solvent, such as a dilute aqueous solution of sodium bicarbonate.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the solution while stirring vigorously. The reaction is typically carried out at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction.
-
Neutralization: The sodium bicarbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Precipitation: Upon completion of the reaction, the N-benzoyl-p-aminosalicylic acid derivative, being less soluble in the aqueous medium, will precipitate out of the solution. Acidification of the reaction mixture can further facilitate precipitation.
-
Isolation and Purification: The solid product is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then purified by recrystallization from a suitable solvent, such as ethanol.
Structure-Activity Relationships and Therapeutic Applications
The therapeutic efficacy of benzoyl-para-aminosalicylic acid derivatives is intrinsically linked to their chemical structure. Modifications to the benzoyl ring, such as the introduction of various substituents, can significantly impact their biological activity.
Table 1: Anti-inflammatory Activity of Salicylic Acid Derivatives
| Compound | Modification | IC50 (µM) for NF-κB Inhibition | Reference |
| Salicylic Acid | Parent Compound | >100 | [5] |
| 5-Chlorosalicylamide (5-CSAM) | Amidation and 5-Chloro substitution | Additive NF-κB inhibitory activity | [5] |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | N-phenethylamine modification of 5-CSAM | 15 | [5] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | N-phenylpropylamine modification of 5-CSAM | 17 | [5] |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | N-hydroxyphenylethylamine modification of 5-CSAM | 91 | [5] |
Table 2: Anti-tuberculosis Activity of p-Aminosalicylic Acid and in Combination
| Compound/Combination | Target | MIC50 (mg/L) | Reference |
| Isoniazid (INH) | Mycobacterium tuberculosis | 4 | [6] |
| p-Aminosalicylic Acid (PAS) | Mycobacterium tuberculosis | 0.063 | [6] |
| INH + PAS | Mycobacterium tuberculosis | 0.25 (for INH), 0.0078 (for PAS) | [6] |
Mechanisms of Action
The biological effects of benzoyl-para-aminosalicylic acid derivatives are primarily attributed to two key mechanisms: inhibition of the NF-κB signaling pathway for their anti-inflammatory effects and interference with folate synthesis in mycobacteria for their anti-tuberculosis activity.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[5][7] In inflammatory conditions, the NF-κB pathway is often constitutively active.[7] Salicylic acid and its derivatives have been shown to modulate signaling through NF-κB.[3]
Figure 2. Inhibition of the NF-κB signaling pathway.
The derivatives of salicylic acid, including benzoylated forms, can inhibit the IκB kinase (IKK) complex.[2] This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2][7]
Anti-tuberculosis Mechanism: Interference with Folate Synthesis
The anti-mycobacterial action of p-aminosalicylic acid and its derivatives stems from their ability to disrupt the folate biosynthesis pathway in Mycobacterium tuberculosis.[4][8][9] Folate is an essential nutrient for bacterial growth and replication.
Figure 3. Interference with the folate synthesis pathway.
PAS is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[4][8] Benzoyl-p-aminosalicylic acid derivatives, after potential in vivo hydrolysis to release the active PAS moiety, can act as competitive inhibitors of DHPS.[8] This inhibition blocks the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth.[4][9]
Future Directions
The journey of p-aminosalicylic acid and its derivatives is far from over. The continued exploration of novel benzoyl derivatives holds significant promise for the development of more effective and safer therapeutics for a range of diseases. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the relationship between the chemical structure of these derivatives and their biological activity, enabling the rational design of more potent compounds.[10]
-
Targeted Delivery Systems: The development of prodrugs and targeted delivery systems to enhance the colonic delivery of these compounds for the treatment of IBD, minimizing systemic side effects.
-
Combination Therapies: Investigating the synergistic effects of benzoyl-p-aminosalicylic acid derivatives with other therapeutic agents to combat drug resistance in tuberculosis and enhance anti-inflammatory efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Calcium in Mycobacterial Physiology and Drug Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium, a ubiquitous second messenger, plays a pivotal and multifaceted role in the physiology of Mycobacterium tuberculosis (Mtb) and its intricate interplay with the host. This technical guide provides a comprehensive overview of the current understanding of calcium's influence on mycobacterial virulence, stress response, and importantly, its emerging role in drug susceptibility and resistance. A thorough understanding of these calcium-dependent pathways is critical for the development of novel host-directed therapies and strategies to combat drug-resistant tuberculosis. This document details the molecular mechanisms of calcium homeostasis in Mtb, its impact on host-pathogen interactions, and the potential for targeting these pathways for therapeutic intervention. Detailed experimental protocols and structured data are provided to facilitate further research in this critical area.
Introduction: Calcium as a Key Player in Tuberculosis
Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved sophisticated mechanisms to survive and replicate within host macrophages. A key strategy in its pathogenic arsenal is the manipulation of host cellular signaling pathways, with calcium signaling being a primary target. Mtb actively modulates intracellular calcium concentrations, both within the host cell and within its own cytoplasm, to create a favorable environment for its survival and to counteract host defense mechanisms. Furthermore, intrinsic mycobacterial calcium homeostasis is crucial for its physiological processes, including stress adaptation and biofilm formation. Recent evidence also points towards a significant role for calcium and calcium channel blockers in modulating the efficacy of anti-tuberculosis drugs, opening new avenues for tackling drug resistance.
Calcium in Mycobacterial Physiology
While much of the focus has been on the host-pathogen interaction, calcium is also essential for the intrinsic physiology of M. tuberculosis.
Regulation of ATP Levels and Biofilm Formation
Calcium has been shown to directly impact the metabolic state and community behavior of Mtb.
-
ATP Levels: Increasing extracellular calcium concentrations lead to a significant increase in intracellular ATP levels in Mtb. Conversely, chelation of calcium with agents like EGTA results in a reduction of ATP levels.[1] This suggests that calcium import is linked to the energetic status of the bacterium.
-
Biofilm Formation: Calcium promotes the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix.[1] Biofilms are associated with increased drug tolerance and persistence. The presence of millimolar concentrations of calcium can lead to a several-fold increase in biofilm mass.[1]
Mycobacterial Calcium-Binding Proteins and Transporters
Mtb possesses a sophisticated repertoire of proteins to manage intracellular calcium levels and respond to calcium signals.
-
PE/PPE Family Proteins: This large and unique family of mycobacterial proteins has been implicated in calcium binding and transport.
-
PE15/PPE20 Complex: This protein complex forms a specific import system for calcium across the outer membrane of Mtb.[1] The expression of the genes encoding these proteins, pe15 and ppe20, is downregulated in response to high calcium concentrations, suggesting a feedback mechanism to control calcium influx.[1]
-
PE_PGRS Proteins: Many members of the Proline-Glutamate (PE) Polymorphic GC-Rich Sequence (PGRS) subfamily contain conserved glycine-rich motifs (GGXGXD/NXUX) that are predicted to bind calcium.[2] These domains may act as calcium-dependent adhesins or signaling molecules that modulate host responses.[2][3] The binding of calcium to the PGRS domain of Rv0297 (PE_PGRS5) has been shown to stabilize the protein and enhance its interaction with the host TLR4 receptor.[2]
-
-
CtpF Calcium Pump: CtpF is a P-type ATPase that functions as a calcium efflux pump in Mtb.[4][5] Its expression is upregulated under stress conditions such as hypoxia and within macrophages.[5] By pumping calcium out of the mycobacterial cytoplasm, CtpF plays a crucial role in maintaining calcium homeostasis and contributes to the pathogen's virulence.[4]
Calcium in Host-Pathogen Interactions
The manipulation of host calcium signaling is a cornerstone of Mtb's strategy to evade immune clearance.
Arrest of Phagosome Maturation
One of the hallmark features of Mtb pathogenesis is its ability to prevent the fusion of its containing phagosome with the lysosome, thereby avoiding degradation. This process is intimately linked to the modulation of host cell calcium.
-
Inhibition of Host Calcium Signaling: Live, virulent Mtb, upon phagocytosis by macrophages via complement receptors, actively prevents the transient increase in cytosolic calcium that is normally associated with phagocytosis.[6][7] This dampening of the calcium signal is crucial for arresting phagosome maturation.[6]
-
Calmodulin and CaMKII: The prevention of the cytosolic calcium rise leads to the defective activation of downstream calcium effectors, such as calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), on the phagosome membrane. The activation of this CaM/CaMKII pathway is essential for phagosome-lysosome fusion.
Modulation of Autophagy
Autophagy is a cellular process for degrading and recycling cellular components and is a key host defense mechanism against intracellular pathogens. Mtb can manipulate this process, in part, through its influence on calcium signaling.
-
CtpF-Mediated mTOR Activation: The mycobacterial calcium efflux pump, CtpF, expels calcium from the bacterium into the host cell cytoplasm.[5][8] This localized increase in calcium can contribute to the activation of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[5][8] By activating mTOR, Mtb can suppress autophagy and enhance its intracellular survival.[5][8]
Role of Calcium in Mycobacterial Drug Response
Emerging evidence strongly suggests that calcium homeostasis and transport are linked to the susceptibility of M. tuberculosis to anti-tubercular drugs.
Efflux Pumps and Drug Tolerance
Bacterial efflux pumps are membrane transporters that can expel antibiotics from the cell, leading to drug resistance and tolerance.
-
Verapamil as an Efflux Pump Inhibitor: The calcium channel blocker verapamil has been shown to potentiate the activity of several anti-TB drugs, including rifampicin, bedaquiline, and clofazimine.[6][9] Verapamil is thought to act by inhibiting mycobacterial efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[9][10]
-
Specific Efflux Pumps: The MmpS5/MmpL5 efflux system has been identified as a target of verapamil and is responsible for the efflux of bedaquiline and clofazimine.[10][11] Verapamil and its metabolite norverapamil can inhibit this pump, leading to increased susceptibility to these drugs.[11] The efflux pump Rv1258c has also been implicated in rifampicin tolerance that can be reversed by verapamil.[9]
Host Calcium Channels and Drug Efficacy
Host calcium channels also play a role in the response to mycobacterial infection and can be targeted to enhance drug efficacy.
-
L-type Calcium Channels: Inhibition of L-type voltage-gated calcium channels in macrophages has been shown to improve mycobacterial clearance.[4] Verapamil, a blocker of these channels, can enhance intracellular killing of mycobacteria by macrophages.[9]
Data Presentation
Table 1: Effect of Verapamil on the Minimum Inhibitory Concentration (MIC) of Anti-TB Drugs
| M. tuberculosis Strain | Drug | MIC without Verapamil (μg/mL) | MIC with Verapamil (μg/mL) | Fold-change in MIC | Reference |
| H37Rv | Bedaquiline | 0.06 | 0.0075 | 8 | [6] |
| H37Rv | Clofazimine | 0.25 | 0.03 | 8 | [6] |
| Clinical Isolate 1 | Bedaquiline | 0.125 | 0.0075 | 16 | [6] |
| Clinical Isolate 1 | Clofazimine | 0.5 | 0.06 | 8 | [6] |
| Rifampicin-resistant isolate | Rifampicin | >128 | 32 | >4 | [9] |
Table 2: Effect of Calcium on M. tuberculosis Physiology
| Parameter | Condition | Observation | Reference |
| Intracellular ATP | 1 mM Ca²⁺ | >2.5-fold increase | [1] |
| Intracellular ATP | 10 mM Ca²⁺ | >4-fold increase | [1] |
| Biofilm Formation | 1 mM Ca²⁺ | 4-fold increase | [1] |
Experimental Protocols
Measurement of Intracellular Calcium in Mycobacteria using Fura-2 AM
This protocol is adapted for use with mycobacteria, considering their unique cell wall structure.
Materials:
-
Mycobacterium tuberculosis or Mycobacterium smegmatis culture
-
Middlebrook 7H9 broth supplemented with ADC or OADC
-
Phosphate-buffered saline (PBS)
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with or without calcium
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Culture Preparation: Grow mycobacteria to mid-log phase (OD₆₀₀ ~0.6-0.8) in 7H9 broth.
-
Harvesting and Washing: Pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes). Wash the pellet twice with PBS to remove media components.
-
Dye Loading Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For the loading buffer, dilute the Fura-2 AM stock solution to a final concentration of 5-10 μM in HBSS. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS (final Pluronic F-127 concentration ~0.02-0.04%).
-
-
Loading of Mycobacteria:
-
Resuspend the washed mycobacterial pellet in the Fura-2 AM loading solution.
-
Incubate for 1-2 hours at 37°C with gentle shaking. The optimal loading time and dye concentration may need to be determined empirically.
-
-
Washing: Pellet the loaded cells and wash twice with HBSS to remove extracellular dye.
-
De-esterification: Resuspend the cells in HBSS and incubate for an additional 30-60 minutes at 37°C to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Measurement:
-
Resuspend the final cell pellet in HBSS (with or without calcium, depending on the experiment).
-
Transfer the cell suspension to a suitable cuvette or imaging dish.
-
Measure the fluorescence intensity at an emission wavelength of 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.
-
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.
-
-
Calibration: To obtain absolute calcium concentrations, a calibration curve should be generated using calcium standards and a calcium ionophore (e.g., ionomycin) to equilibrate intracellular and extracellular calcium concentrations.
Phagosome-Lysosome Fusion Assay in Mtb-Infected Macrophages
This protocol uses immunofluorescence to assess the colocalization of Mtb-containing phagosomes with the late endosomal/lysosomal marker LAMP-1.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Mycobacterium tuberculosis expressing a fluorescent protein (e.g., GFP or DsRed)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-LAMP-1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed macrophages onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Infection: Infect the macrophages with fluorescent Mtb at a multiplicity of infection (MOI) of 1-10 for 2-4 hours.
-
Washing: Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Incubation: Add fresh culture medium and incubate for the desired time points (e.g., 4, 24, 48 hours).
-
Fixation: At each time point, wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate the cells with the primary anti-LAMP-1 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis:
-
Acquire images using a confocal microscope, capturing channels for the bacteria (e.g., GFP), LAMP-1 (e.g., Alexa Fluor 647), and the nucleus (DAPI).
-
Quantify the colocalization between the bacterial fluorescence signal and the LAMP-1 signal using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin). The percentage of bacteria-containing phagosomes that are positive for LAMP-1 is determined.
-
M. tuberculosis Biofilm Formation Assay with Crystal Violet
This protocol describes a method to quantify Mtb biofilm formation in response to varying calcium concentrations.
Materials:
-
Mycobacterium tuberculosis culture
-
Sauton's medium (or other suitable biofilm-promoting medium) without Tween-80
-
CaCl₂ stock solution
-
96-well microtiter plates (non-treated polystyrene)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow Mtb to mid-log phase, wash the cells with PBS to remove detergent, and resuspend in Sauton's medium to a starting OD₆₀₀ of 0.05.
-
Assay Setup:
-
Add 200 µL of the bacterial suspension to each well of a 96-well plate.
-
Add varying concentrations of CaCl₂ to the wells (e.g., 0, 0.1, 0.5, 1, 5, 10 mM). Include a no-bacteria control for each calcium concentration.
-
-
Incubation: Incubate the plate without shaking in a humidified incubator at 37°C for 2-4 weeks.
-
Washing: Carefully remove the planktonic bacteria by aspiration. Gently wash the wells twice with PBS to remove non-adherent cells.
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells several times with water until the water runs clear.
-
-
Solubilization:
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes with gentle shaking.
-
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm mass.
Visualization of Signaling Pathways
Mtb-induced Arrest of Phagosome Maturation
Caption: Mtb blocks phagosome maturation by inhibiting host calcium signaling.
CtpF-mediated Inhibition of Autophagy
Caption: Mtb CtpF pump inhibits host autophagy via mTOR activation.
Verapamil-mediated Potentiation of Anti-TB Drugs
Caption: Verapamil inhibits mycobacterial efflux pumps, increasing intracellular drug concentration.
Conclusion and Future Directions
The intricate relationship between calcium and Mycobacterium tuberculosis physiology and pathogenesis presents a promising area for the development of novel therapeutic strategies. The ability of Mtb to manipulate host calcium signaling to ensure its intracellular survival highlights key vulnerabilities that can be exploited. Furthermore, the discovery that calcium channel blockers can potentiate the effects of existing anti-TB drugs by inhibiting efflux pumps offers a tangible path towards combating drug resistance.
Future research should focus on:
-
Detailed characterization of mycobacterial calcium channels and binding proteins: A deeper understanding of the structure and function of these proteins will enable the design of specific inhibitors.
-
Elucidation of the complete calcium signaling network in Mtb: Identifying all the components of calcium-dependent signaling pathways will reveal new drug targets.
-
Screening for novel efflux pump inhibitors: The success of verapamil suggests that other compounds could be repurposed or developed to counteract drug efflux.
-
Clinical evaluation of host-directed therapies: Targeting host calcium signaling pathways, in conjunction with conventional antibiotic therapy, holds the potential to shorten treatment duration and improve outcomes for patients with drug-resistant tuberculosis.
This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic targeting of the critical role of calcium in tuberculosis. The provided protocols and data summaries are intended to facilitate and standardize research efforts in this important field.
References
- 1. Protocol for development, visualization, and quantification of mycobacterial biofilms on primary human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGRS Domain of Rv0297 of Mycobacterium tuberculosis Functions in A Calcium Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Mycobacterium tuberculosis Calcium Pump CtpF Modulates the Autophagosome in an mTOR-Dependent Manner [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibition of Ca2+ Signaling by Mycobacterium tuberculosisIs Associated with Reduced Phagosome–Lysosome Fusion and Increased Survival within Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterium tuberculosis Calcium Pump CtpF Modulates the Autophagosome in an mTOR-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
An In-depth Technical Guide to the Antibacterial and Antiseptic Properties of Benzoylpas (Calcium)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoylpas (Calcium), the calcium salt of N-benzoyl-p-aminosalicylic acid, is a derivative of para-aminosalicylic acid (PAS). Its primary therapeutic application is in the treatment of tuberculosis, where it exhibits bacteriostatic activity against Mycobacterium tuberculosis. The antibacterial and antiseptic properties of Benzoylpas (Calcium) are principally attributed to its active moiety, para-aminosalicylic acid. This technical guide provides a comprehensive overview of the core antibacterial mechanisms, available quantitative efficacy data, and standardized experimental protocols for the evaluation of this compound. The information presented herein is intended to support further research and development efforts in the field of antimicrobial agents.
Mechanism of Action
The antibacterial effect of Benzoylpas (Calcium) is primarily exerted by its active component, para-aminosalicylic acid (PAS). PAS functions as a prodrug, targeting the folate biosynthesis pathway within Mycobacterium tuberculosis.[1] This pathway is essential for the synthesis of nucleotides, and consequently, for DNA replication and cellular growth.
The mechanism unfolds as follows:
-
Competitive Inhibition: Structurally similar to para-aminobenzoic acid (PABA), PAS competitively inhibits the enzyme dihydropteroate synthase (DHPS). DHPS is crucial for the conversion of PABA into dihydrofolic acid, a precursor of tetrahydrofolate.
-
Formation of an Antimetabolite: PAS is incorporated into the folate pathway by DHPS and subsequently by dihydrofolate synthase (DHFS). This leads to the generation of a hydroxyl dihydrofolate antimetabolite.
-
Inhibition of Dihydrofolate Reductase (DHFR): The resulting antimetabolite inhibits the activity of dihydrofolate reductase (DHFR), an enzyme responsible for the conversion of dihydrofolate to tetrahydrofolate, a vital co-factor in the synthesis of purines, thymidylate, and certain amino acids.
By disrupting this essential metabolic pathway, PAS effectively halts the growth and proliferation of M. tuberculosis.[1]
Secondary mechanisms of action for PAS have also been proposed, including the disruption of mycobactin synthesis, which would interfere with iron uptake by the bacteria.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of para-aminosalicylic acid (PAS).
Quantitative Data on Antibacterial Efficacy
Data on the antibacterial efficacy of Benzoylpas (Calcium) is predominantly focused on its activity against Mycobacterium tuberculosis. The following table summarizes the available quantitative data for the active component, para-aminosalicylic acid (PAS). It is important to note that the benzoyl and calcium moieties are primarily for improving patient tolerance and are not expected to significantly alter the in vitro minimum inhibitory concentration (MIC).[2]
| Compound | Bacterial Strain | Method | MIC50 (mg/L) | Reference(s) |
| para-Aminosalicylic Acid (PAS) | Mycobacterium tuberculosis | Microplate AlamarBlue Assay | 0.063 | [3][4][5] |
Note: MIC50 is the minimum inhibitory concentration required to inhibit the growth of 50% of the tested isolates.
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of the antibacterial properties of Benzoylpas (Calcium). These are based on established methods for antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination against Mycobacterium tuberculosis
This method is considered a reference for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against M. tuberculosis.[6]
Materials:
-
Benzoylpas (Calcium) stock solution
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well U-bottom microtiter plates
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates
-
0.5 McFarland standard
-
Sterile water with glass beads
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis colonies in sterile water with glass beads to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 105 CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of Benzoylpas (Calcium) in the microtiter plates using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Seal the plates and incubate at 37°C.
-
Reading Results: Read the plates using an inverted mirror when visible growth is observed in the 1:100 diluted growth control (typically after 14-21 days). The MIC is the lowest concentration of the drug that completely inhibits visible growth.[6]
Agar Diffusion Method (Disk Diffusion)
This method provides a qualitative assessment of antibacterial susceptibility.
Materials:
-
Benzoylpas (Calcium) stock solution
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton agar plates (or other appropriate agar for the test organism)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the Benzoylpas (Calcium) solution and allow them to dry. Place the discs on the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Experimental Workflow Diagram
Caption: General workflow for antibacterial susceptibility testing.
Role of Benzoyl and Calcium Moieties
While the antibacterial activity of Benzoylpas (Calcium) is derived from the p-aminosalicylic acid component, the benzoyl group and the calcium salt play a crucial role in the drug's pharmaceutical properties. Clinical studies have indicated that the calcium benzoyl form of PAS is better tolerated by patients compared to sodium PAS, leading to fewer gastrointestinal side effects and improved patient compliance.[2] The calcium salt is also less water-soluble than the sodium salt, which may influence its absorption profile.[7]
Conclusion
Benzoylpas (Calcium) is an important second-line antitubercular agent whose efficacy is based on the well-established mechanism of its active component, para-aminosalicylic acid, in inhibiting the folate synthesis pathway of Mycobacterium tuberculosis. While specific quantitative data for the benzoylpas calcium salt against a broad spectrum of bacteria are limited, its tuberculostatic activity is recognized. The formulation as a calcium benzoyl salt significantly improves patient tolerability. The standardized protocols provided in this guide offer a framework for further in vitro investigation of its antibacterial and antiseptic properties. Future research could focus on the potential synergistic effects of Benzoylpas (Calcium) with other antimicrobial agents and its activity against non-mycobacterial species.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Benzoylpas (Calcium) solution preparation for MIC (Minimum Inhibitory Concentration) assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpas (calcium), the calcium salt of N-benzoyl-p-aminosalicylic acid, is a derivative of para-aminosalicylic acid (PAS), a second-line anti-tuberculosis agent. It is used in the treatment of tuberculosis and is noted for being better tolerated than PAS, potentially leading to improved patient compliance.[1] Minimum Inhibitory Concentration (MIC) assays are fundamental in antimicrobial drug development and susceptibility testing to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism. This document provides a detailed protocol for the preparation of Benzoylpas (calcium) solutions and their application in MIC assays, specifically tailored for mycobacterial research.
Mechanism of Action
While the specific mechanism of Benzoylpas has not been fully elucidated, it is understood to be a prodrug of para-aminosalicylic acid (PAS). PAS acts as an antimetabolite, targeting the folate synthesis pathway in Mycobacterium tuberculosis.[2][3] It competitively inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis.[2][3] This disruption of nucleotide synthesis ultimately inhibits bacterial replication. Additionally, PAS may interfere with iron uptake by the mycobacteria.[2]
Data Presentation
Chemical and Physical Properties of Benzoylpas (Calcium)
| Property | Value | Reference |
| CAS Number | 528-96-1 | [4][5][6] |
| Molecular Formula | C₂₈H₂₀CaN₂O₈ | [7] |
| Molecular Weight | 552.55 g/mol | [8] |
| Appearance | White crystalline powder | [7] |
| Solubility | Almost insoluble in water; soluble in acid; slightly soluble in alcohol and chloroform. | [7] |
Experimental Protocols
Preparation of Benzoylpas (Calcium) Stock Solution
Due to its low aqueous solubility, a stock solution of Benzoylpas (calcium) should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a recommended solvent.
Materials:
-
Benzoylpas (calcium) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the desired amount of Benzoylpas (calcium) powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution MIC Assay Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for mycobacteria and adapted for the use of a DMSO-solubilized compound.
Materials:
-
Benzoylpas (calcium) stock solution (e.g., 10 mg/mL in DMSO)
-
Mycobacterium species (e.g., Mycobacterium tuberculosis, Mycobacterium smegmatis)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipette and tips
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (for measuring optical density at 600 nm)
-
Resazurin sodium salt solution (0.02% w/v in sterile water), for viability assessment (optional)
Procedure:
-
Inoculum Preparation:
-
Culture the Mycobacterium species in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to obtain a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution of Benzoylpas (Calcium):
-
In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells except the first column.
-
Prepare a working solution of Benzoylpas (calcium) by diluting the stock solution in broth to twice the highest desired test concentration. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the bacteria.
-
Add 200 µL of this working solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Add 200 µL of sterile broth to the twelfth column for the sterility control.
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 37°C for the appropriate duration for the Mycobacterium species being tested (e.g., 7-14 days for M. tuberculosis).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of Benzoylpas (calcium) that results in the complete inhibition of visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Alternatively, 30 µL of resazurin solution can be added to each well and the plate re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
-
Mandatory Visualization
Caption: Workflow for Benzoylpas (Calcium) MIC Assay.
References
- 1. Benzoylpas Calcium | C28H30CaN2O13 | CID 54697783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 3. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemnet.com [chemnet.com]
- 5. echemi.com [echemi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chembk.com [chembk.com]
- 8. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for the Quantification of Benzoylpas (Calcium) in Plasma and Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Benzoylpas (Calcium) in biological matrices such as plasma and tissue. Given the limited availability of published methods specifically for Benzoylpas (N-benzoyl-4-aminosalicylic acid), this guide is based on established and validated methods for the structurally similar compound, 4-aminosalicylic acid (PAS), and its metabolites. These methods can be adapted and validated for the quantification of Benzoylpas.
Introduction
Benzoylpas (Calcium), the calcium salt of N-benzoyl-4-aminosalicylic acid, is a pharmaceutical agent for which accurate quantification in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The analytical methods detailed below are based on High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity in complex biological matrices.
Method 1: High-Performance Liquid Chromatography with UV/Fluorescence Detection
This method is adapted from established protocols for the analysis of 4-aminosalicylic acid and its N-acetyl metabolite in plasma, cerebrospinal fluid, and brain tissues. It is a robust and cost-effective approach suitable for studies where high sensitivity is not the primary requirement.
Experimental Protocol
1. Materials and Reagents:
-
Benzoylpas (Calcium) reference standard
-
Internal Standard (IS), e.g., N-propionyl-4-aminosalicylic acid or a structurally similar compound not present in the sample.
-
HPLC-grade methanol, acetonitrile, and water
-
Perchloric acid (HClO₄)
-
Potassium phosphate monobasic and dibasic
-
Phosphoric acid
-
Human or animal plasma (blank)
-
Tissue homogenizer
2. Sample Preparation:
-
Plasma:
-
To 200 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution.
-
Add 300 µL of methanol for protein precipitation.
-
Adjust the pH to ~1.0 with 20 µL of 6.0 M hydrochloric acid to enhance the stability and extraction of the analyte.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 20 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject a 10 µL aliquot into the HPLC system.
-
-
Tissue:
-
Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Proceed with the protein precipitation and extraction steps as described for plasma, adjusting the volumes based on the initial tissue weight and homogenization volume.
-
3. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 17.5 mM potassium phosphate buffer (pH 3.5, adjusted with phosphoric acid) (Solvent A) and methanol (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV detection at an appropriate wavelength determined by UV scan of Benzoylpas.
-
Fluorescence detection with excitation at 337 nm and emission at 432 nm (this may need optimization for Benzoylpas).[1]
-
-
Injection Volume: 10 µL.
Quantitative Data Summary (Adapted from 4-Aminosalicylic Acid Methods)
The following table summarizes typical performance characteristics that should be aimed for during method validation for Benzoylpas.
| Parameter | Typical Value |
| Linearity Range | 0.05 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL (plasma), 17 ng/g (tissue)[1] |
| Intra-day Precision (%RSD) | < 5%[1] |
| Inter-day Precision (%RSD) | < 8%[1] |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow Diagram
Caption: HPLC analysis workflow for Benzoylpas.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it the gold standard for bioanalysis in drug development. The protocol is based on general principles for small molecule quantification in biological matrices.
Experimental Protocol
1. Materials and Reagents:
-
Benzoylpas (Calcium) reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for Benzoylpas (if available) or a suitable analog.
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human or animal plasma (blank)
-
Tissue homogenizer
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or tissue homogenate in a 96-well plate, add 200 µL of acetonitrile containing the internal standard.
-
Mix or vortex for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate.
-
Dilute with water if necessary.
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from low to high organic phase (Solvent B) over a short run time (e.g., 3-5 minutes).
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for Benzoylpas).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for Benzoylpas and the internal standard must be optimized.
Quantitative Data Summary (Target Validation Parameters)
| Parameter | Target Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Matrix Effect | CV < 15% |
Experimental Workflow Diagram
Caption: LC-MS/MS analysis workflow for Benzoylpas.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a typical pharmacokinetic study where these analytical methods would be applied.
Caption: Logic flow of a pharmacokinetic study.
References
Application of Benzoylpas (Calcium) in Synergistic Drug Combination Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpas (Calcium), the calcium salt of the benzoyl derivative of para-aminosalicylic acid (PAS), has historically been a component of multi-drug regimens for the treatment of tuberculosis (TB). Its primary role in combination therapy has been to delay the emergence of resistance to more potent anti-tubercular agents such as streptomycin and isoniazid.[1] While modern quantitative synergistic studies on Benzoylpas (Calcium) are limited, the principles of its application in combination therapy provide a foundation for contemporary research. These notes provide an overview of its application and detailed protocols for evaluating its synergistic potential with other antimicrobial agents.
The rationale for using Benzoylpas (Calcium) in combination therapy stems from the multi-faceted nature of treating complex diseases like tuberculosis. By combining drugs with different mechanisms of action, it is possible to achieve enhanced efficacy, reduce the required dosages of individual agents, and mitigate the development of drug-resistant pathogens.[2]
Mechanism of Action
The mechanism of action of Benzoylpas (Calcium) is attributed to its active moiety, para-aminosalicylic acid (PAS). PAS is an antimetabolite of para-aminobenzoic acid (PABA), which is essential for folate synthesis in Mycobacterium tuberculosis. By competitively inhibiting the enzyme dihydropteroate synthase, PAS disrupts the folate pathway, thereby inhibiting the synthesis of DNA, RNA, and proteins in the bacteria. This bacteriostatic action complements the bactericidal effects of other anti-TB drugs.
Applications in Synergistic Drug Combination Studies
The primary application of Benzoylpas (Calcium) in synergistic drug combinations has been in the context of anti-tuberculosis therapy. The key goals of these combinations are:
-
Delaying Drug Resistance: The presence of Benzoylpas (Calcium) in a treatment regimen can help prevent the selection and proliferation of bacterial strains resistant to other co-administered drugs.[1]
-
Enhancing Therapeutic Efficacy: While primarily bacteriostatic, the inhibitory effect of Benzoylpas (Calcium) on bacterial growth can complement the killing effect of bactericidal drugs, leading to a more effective overall treatment outcome.
-
Improved Tolerability: Benzoylpas (Calcium) was developed as a better-tolerated alternative to PAS, allowing for sustained combination therapy with fewer gastrointestinal side effects.[3]
While historically used against Mycobacterium tuberculosis, the principles of its application can be extended to investigate its synergistic potential against other pathogens, particularly those for which folate synthesis is a critical pathway.
Data Presentation for Synergistic Studies
Quantitative assessment of synergy is crucial for drug combination studies. The results of such studies are typically presented in tables that summarize the interaction between the drugs. The most common method for quantifying synergy is the calculation of the Fractional Inhibitory Concentration Index (FICI).
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | No Interaction (Additive or Indifference) |
| > 4.0 | Antagonism |
This table provides a standard interpretation of FICI values as used in synergy studies.
Table 2: Example Data from a Checkerboard Assay
| Drug A (µg/mL) | Drug B (µg/mL) | Growth (OD600) | FICI | Interpretation |
| MIC of A alone | 0 | No Growth | - | - |
| 0 | MIC of B alone | No Growth | - | - |
| 1/2 MIC of A | 1/4 MIC of B | No Growth | 0.75 | Additive |
| 1/4 MIC of A | 1/4 MIC of B | No Growth | 0.50 | Synergy |
| 1/8 MIC of A | 1/2 MIC of B | No Growth | 0.625 | Additive |
This table illustrates how data from a checkerboard assay can be presented to determine the FICI and the nature of the drug interaction.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic potential of Benzoylpas (Calcium) with other antimicrobial agents.
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol determines the synergistic, additive, indifferent, or antagonistic effect of Benzoylpas (Calcium) in combination with another antimicrobial agent against a specific bacterial strain.[4]
Materials:
-
Benzoylpas (Calcium)
-
Partner antimicrobial agent(s)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis)
-
Incubator
-
Microplate reader
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug individually. This is done using a standard broth microdilution method.
-
Prepare drug solutions. Create stock solutions of Benzoylpas (Calcium) and the partner drug at concentrations significantly higher than their MICs.
-
Set up the checkerboard plate.
-
In a 96-well plate, add decreasing concentrations of Benzoylpas (Calcium) along the x-axis (e.g., from 4x MIC to 1/16x MIC).
-
Add decreasing concentrations of the partner drug along the y-axis (e.g., from 4x MIC to 1/16x MIC).
-
The final volume in each well should be 50 µL.
-
-
Inoculate the plate. Add 50 µL of the bacterial suspension (adjusted to the appropriate turbidity, e.g., 0.5 McFarland standard) to each well.
-
Include controls.
-
Wells with only the medium (sterility control).
-
Wells with medium and bacteria (growth control).
-
Wells with each drug alone in decreasing concentrations (to re-confirm MIC).
-
-
Incubate the plate. Incubate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 7-14 days for M. tuberculosis).
-
Read the results. Determine the MIC of the combination, which is the lowest concentration of the drugs that inhibits visible growth.
-
Calculate the FICI.
-
FICI = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the results based on the FICI values in Table 1.
Caption: Workflow for the Checkerboard Synergy Assay.
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of the drug combination over time.
Materials:
-
Benzoylpas (Calcium)
-
Partner antimicrobial agent(s)
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Shaking incubator
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Prepare bacterial culture. Grow bacteria to the mid-logarithmic phase and dilute to a starting concentration of approximately 10^5 to 10^6 CFU/mL.
-
Set up test conditions. Prepare flasks with:
-
Growth control (no drug)
-
Benzoylpas (Calcium) alone (at MIC or a clinically relevant concentration)
-
Partner drug alone (at MIC or a clinically relevant concentration)
-
The combination of Benzoylpas (Calcium) and the partner drug at the same concentrations.
-
-
Incubate. Place the flasks in a shaking incubator at the optimal temperature.
-
Sample at time points. At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each flask.
-
Determine viable cell counts. Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates until colonies are visible.
-
Count colonies. Count the number of colonies on each plate and calculate the CFU/mL for each time point.
-
Plot the data. Create a time-kill curve by plotting log10 CFU/mL against time for each condition.
-
Interpret the results.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Caption: Experimental workflow for a Time-Kill Assay.
Signaling Pathways and Logical Relationships
The synergistic interaction of Benzoylpas (Calcium) with other anti-tubercular drugs can be conceptualized as a multi-pronged attack on the bacterial cell. Benzoylpas (Calcium) targets the folate synthesis pathway, which is essential for the production of nucleotides. Other drugs, such as isoniazid, inhibit mycolic acid synthesis, disrupting the cell wall. This dual targeting of essential and distinct pathways can lead to a synergistic effect.
Caption: Logical relationship of dual-target inhibition.
Conclusion
Benzoylpas (Calcium) remains a relevant compound for study in the context of antimicrobial combination therapy, particularly for multi-drug resistant organisms. Its historical use provides a strong rationale for its investigation using modern synergistic study protocols. The methods outlined in these application notes provide a framework for researchers to quantitatively assess its potential in novel drug combinations, contributing to the development of more effective therapeutic strategies.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Calcium metabolism during rifampicin and isoniazid therapy for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Filter Sterilization of Benzoylpas (Calcium) Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the filter sterilization of experimental solutions containing Benzoylpas (Calcium). Given the compound's physicochemical properties, particularly its low aqueous solubility, careful selection of the filtration membrane and a thorough validation process are critical to ensure the sterility and integrity of the final solution.
Introduction to Filter Sterilization of Benzoylpas (Calcium)
Benzoylpas (Calcium), an analog of aminobenzoic acid, is a white crystalline powder that is almost insoluble in water but soluble in acidic conditions.[1] This characteristic necessitates the use of acidic solvents for the preparation of experimental solutions, which in turn dictates the choice of filter membrane for sterilization. The primary goal of filter sterilization is to remove microbial contamination without altering the concentration, composition, or stability of the Benzoylpas (Calcium) solution.
The selection of an appropriate filter membrane is paramount and should be based on chemical compatibility with the acidic solvent, low drug-binding properties, and minimal extractables and leachables that could interfere with experimental results.[2][3][4][5] Polyvinylidene fluoride (PVDF) and Polyethersulfone (PES) membranes are often recommended for filtering solutions containing biological molecules or drugs due to their low protein and small molecule binding characteristics.[2][4][6][7][8]
Filter Membrane Selection and Characterization
The choice of filter membrane is a critical first step. Based on general chemical compatibility and low binding properties, hydrophilic PVDF and PES membranes are recommended for initial evaluation.
Chemical Compatibility
Given that Benzoylpas (Calcium) requires an acidic solvent for dissolution, the chemical compatibility of the filter membrane with the chosen acid is essential. The following table summarizes the compatibility of common filter membranes with acidic solutions.
| Membrane Material | Hydrochloric Acid (HCl) | Acetic Acid | General Acid Compatibility | Reference |
| PVDF | Excellent | Excellent | Good to Excellent | [3] |
| PES | Good | Good | Good | [3] |
| Nylon | Limited | Limited | Poor to Limited | [3] |
| Cellulose Acetate | Poor | Poor | Poor | [3] |
| PTFE (hydrophilic) | Excellent | Excellent | Excellent |
Note: Compatibility can be concentration-dependent. Always consult the filter manufacturer's specific chemical compatibility charts.
Drug Binding Properties
Minimizing the adsorption of Benzoylpas (Calcium) to the filter membrane is crucial to ensure the accurate concentration of the final sterile solution. PVDF and PES membranes are known for their low protein and small molecule binding.
| Membrane Material | General Small Molecule Binding | Key Characteristics | Reference |
| PVDF | Very Low | Hydrophilic, low protein and drug binding | [2][4][6][8][9] |
| PES | Low | Hydrophilic, high flow rate, low protein binding | [2][4][6] |
A quantitative assessment of Benzoylpas (Calcium) binding to the selected filters is a necessary validation step. A protocol for this is provided in the Experimental Protocols section.
Experimental Protocols
This section outlines the key experimental procedures for the preparation and filter sterilization of Benzoylpas (Calcium) solutions.
Protocol for Preparation of Acidic Benzoylpas (Calcium) Solution
Objective: To prepare a sterile experimental solution of Benzoylpas (Calcium) at a target concentration.
Materials:
-
Benzoylpas (Calcium) powder
-
Sterile, pyrogen-free water for injection (WFI) or equivalent
-
Sterile 0.1 M Hydrochloric Acid (HCl) or other suitable sterile acid
-
Sterile glassware (beakers, graduated cylinders)
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile syringe filters (0.22 µm pore size, PVDF or PES membrane)
-
Sterile syringes
-
Sterile collection vessel
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of Benzoylpas (Calcium) powder.
-
To a sterile beaker with a sterile magnetic stir bar, add a portion of the sterile WFI.
-
Slowly add the weighed Benzoylpas (Calcium) powder to the water while stirring.
-
Gradually add sterile 0.1 M HCl dropwise while monitoring the dissolution of the powder. Continue stirring until the powder is fully dissolved.
-
Once dissolved, adjust the final volume with sterile WFI to achieve the target concentration.
-
Measure and record the final pH of the solution.
Protocol for Filter Sterilization
Objective: To sterilize the prepared Benzoylpas (Calcium) solution using a syringe filter.
Procedure:
-
Aseptically remove the sterile syringe and 0.22 µm syringe filter from their packaging.
-
Draw the prepared Benzoylpas (Calcium) solution into the syringe.
-
Securely attach the syringe filter to the syringe luer lock.
-
Prime the filter by expelling a small amount of the solution (approximately 0.5 mL) into a waste container. This helps to wet the membrane and saturate any potential binding sites.
-
Filter the remaining solution into a sterile collection vessel, applying steady pressure to the syringe plunger.
-
Label the sterile collection vessel with the solution name, concentration, date, and "Sterile Filtered."
Protocol for Validation of Filter Compatibility and Drug Recovery
Objective: To quantify the amount of Benzoylpas (Calcium) binding to the selected syringe filter and to assess the presence of extractables and leachables.
Materials:
-
Prepared, non-sterile Benzoylpas (Calcium) solution of a known concentration
-
Syringe filters to be tested (e.g., 0.22 µm PVDF and PES)
-
Syringes
-
Sterile collection vials
-
HPLC-UV system or other suitable analytical instrument for quantifying Benzoylpas (Calcium)
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Preparation:
-
Unfiltered Control: Take an aliquot of the non-sterile Benzoylpas (Calcium) solution and centrifuge it to remove any undissolved particulates. This will serve as the 100% recovery reference.
-
Filtered Samples: Filter aliquots of the non-sterile solution through the PVDF and PES syringe filters into separate sterile collection vials. Collect the entire volume after discarding the initial priming volume.
-
-
Quantification of Drug Recovery:
-
Analyze the concentration of Benzoylpas (Calcium) in the unfiltered control and each of the filtered samples using a validated HPLC-UV method.
-
Calculate the percent recovery for each filter type using the following formula: % Recovery = (Concentration in filtered sample / Concentration in unfiltered control) x 100
-
-
Assessment of Extractables and Leachables:
-
Filter the acidic solvent (without Benzoylpas (Calcium)) through the test filters.
-
Analyze the filtrate for any peaks that are not present in the original solvent using HPLC-UV. This will help identify any potential extractable or leachable substances from the filter that might interfere with the experiment.
-
Data Presentation
The following tables should be populated with data generated during the filter validation process.
Table 1: Quantitative Analysis of Benzoylpas (Calcium) Recovery After Filtration
| Filter Membrane | Pore Size (µm) | Mean Recovery (%) | Standard Deviation |
| PVDF | 0.22 | [Insert experimental data] | [Insert experimental data] |
| PES | 0.22 | [Insert experimental data] | [Insert experimental data] |
Table 2: Summary of Filter Performance Characteristics
| Characteristic | PVDF | PES | Acceptance Criteria |
| Chemical Compatibility | Compatible | Compatible | No visible degradation of the filter |
| Drug Recovery | >98% | >98% | >95% recovery |
| Extractables/Leachables | No interfering peaks | No interfering peaks | No peaks co-eluting with the drug |
Visualizations
The following diagrams illustrate the decision-making and experimental workflows.
Caption: Workflow for selecting a suitable filter for Benzoylpas (Calcium) solutions.
Caption: Experimental workflow for validation and sterile filtration of Benzoylpas (Calcium).
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of extractables/leachables from filters on stability of protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Filter-Membrane Materials on Concentrations of Trace Elements in Acidic Solutions [mdpi.com]
- 4. PVDF Syringe Filter, 0.22um, 25mm, 100/pack | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 5. amca-admin.rachel.puxdesign.cz [amca-admin.rachel.puxdesign.cz]
- 6. hawachmembrane.com [hawachmembrane.com]
- 7. researchgate.net [researchgate.net]
- 8. 30mm PVDF Low Binding Syringe Filter, 0.22µm, Sterile | Peak Tech Chromatography [peaktekhplc.com]
- 9. agilent.com [agilent.com]
Application Notes: Benzoylpas (Calcium) as a Control Compound in Anti-Tuberculosis Drug Screening
Introduction
Benzoylpas (calcium salt), or Calcium N-benzoyl-p-aminosalicylate, is a derivative of para-aminosalicylic acid (PAS). PAS was one of the first effective treatments for tuberculosis, introduced in the 1940s, and it remains a key second-line agent for treating multidrug-resistant tuberculosis (MDR-TB).[1] Benzoylpas acts as a prodrug, releasing the active agent, PAS, upon administration. In the context of anti-tuberculosis (TB) drug screening, Benzoylpas serves as an excellent positive control compound. Its well-characterized mechanism of action and established inhibitory activity against Mycobacterium tuberculosis make it a reliable benchmark for evaluating the efficacy of novel drug candidates.
Mechanism of Action
The primary target of para-aminosalicylic acid (PAS) is the folate synthesis pathway in Mycobacterium tuberculosis, which is essential for producing the building blocks of DNA and RNA.[1] PAS functions as a prodrug and an antimetabolite, structurally mimicking para-aminobenzoic acid (PABA).[1][2][3]
-
Uptake and Conversion : PAS enters the folate pathway and is recognized as a substrate by the enzyme dihydropteroate synthase (DHPS).[2]
-
Competitive Inhibition : It competes with the natural substrate, PABA, for the active site of DHPS.[1][4]
-
Antimetabolite Formation : Through the sequential action of DHPS and dihydrofolate synthase (DHFS), PAS is converted into a hydroxyl dihydrofolate antimetabolite.[2][3]
-
Pathway Blockade : This resulting antimetabolite inhibits the activity of dihydrofolate reductase (DHFR), a crucial enzyme downstream in the folate pathway. This inhibition blocks the production of tetrahydrofolate, halting DNA synthesis and preventing bacterial replication.[2][3]
This bacteriostatic action is highly specific to M. tuberculosis and other mycobacteria that rely on de novo folate synthesis.[4][5]
Quantitative Data
Benzoylpas is valued as a control due to its consistent and reproducible in vitro activity against M. tuberculosis. As a prodrug of PAS, its potency is measured by the Minimum Inhibitory Concentration (MIC) of PAS. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | M. tuberculosis Strain | MIC (μg/mL) | Assay Method |
| para-Aminosalicylic Acid (PAS) | H37Rv (Standard Strain) | 0.5 - 2.0 | Broth Microdilution / MABA |
| para-Aminosalicylic Acid (PAS) | Clinical Isolates (Sensitive) | 0.5 - 4.0 | Broth Microdilution / MABA |
| para-Aminosalicylic Acid (PAS) | MDR Strains | Variable (≥4.0) | Broth Microdilution / MABA |
Note: MIC values can vary depending on the specific strain, inoculum size, and media conditions. Researchers should establish a baseline MIC for Benzoylpas (PAS) in their specific assay system.
Experimental Protocols
Protocol: Determining the MIC of Test Compounds using the Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the anti-TB activity of compounds.[6][7] It relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells. A blue well indicates bacterial inhibition, while a pink well indicates growth.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well flat-bottom microplates
-
Test compounds and Benzoylpas (Calcium) dissolved in DMSO (100x stock)
-
Isoniazid (as an additional control)
-
Alamar Blue reagent (Resazurin sodium salt)
-
20% Tween 80 (sterile)
Workflow:
Procedure:
-
Plate Preparation :
-
Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to prevent evaporation.
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all experimental wells (e.g., rows B-G, columns 2-11).
-
Add 2 µL of 100x stock solutions of your test compounds and the Benzoylpas (Calcium) control to the wells in column 2. This creates the starting concentration.
-
-
Serial Dilution :
-
Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 2 to column 3. Mix well by pipetting up and down.
-
Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.
-
This will create a concentration gradient of your compounds across the plate.
-
-
Inoculation :
-
Prepare a fresh culture of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5, then dilute 1:50 in 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.
-
Inoculate each well (from columns 2 to 11) with 100 µL of the bacterial suspension. The final volume in each well will be 200 µL.
-
-
Controls :
-
Growth Control (Column 11) : These wells contain media and bacteria but no drug. They should turn pink.
-
Sterility Control (Column 12) : These wells contain only media to check for contamination. They should remain blue.
-
Positive Control : The row containing Benzoylpas (Calcium) should show inhibition (blue wells) at expected concentrations.
-
-
Incubation :
-
Seal the plate with a plate sealer or parafilm and incubate at 37°C for 5-7 days.
-
-
Adding Indicator :
-
Prepare a fresh mixture of Alamar Blue reagent and 20% Tween 80 (typically 1:1 v/v).
-
Add 25 µL of this mixture to each well.[8]
-
-
Final Incubation :
-
Re-seal the plate and incubate at 37°C for another 16-24 hours.
-
-
Reading Results :
-
The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[7] The wells should remain blue, indicating inhibition of bacterial metabolism.
-
References
- 1. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 2. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pas - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]
Application Notes and Protocols for Assessing Benzoylpas (Calcium) as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpas (Calcium), the calcium salt of benzoyl-p-aminosalicylic acid, is a compound historically used in the treatment of tuberculosis.[1] Emerging evidence suggests its potential utility as a preservative and fungicide due to its antibacterial and antiseptic properties.[2] This document provides a detailed experimental framework for the comprehensive evaluation of Benzoylpas (Calcium) as a novel fungicidal agent. The protocols outlined herein cover essential in vitro and in vivo assays to determine its efficacy, spectrum of activity, and potential mode of action against pathogenic fungi.
Materials and Reagents
-
Benzoylpas (Calcium) (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Fusarium oxysporum)
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
RPMI-1640 medium
-
Sterile saline solution (0.9% NaCl)
-
96-well microtiter plates
-
Spectrophotometer
-
Hemocytometer or fungal cell counter
-
Animal models (e.g., BALB/c mice) for in vivo studies[3]
-
Standard fungicides for positive controls (e.g., Amphotericin B, Fluconazole)
Experimental Workflow
The overall experimental workflow for assessing the fungicidal properties of Benzoylpas (Calcium) is depicted below. This multi-stage process begins with initial in vitro screening to determine the compound's direct antifungal activity, followed by more detailed mechanistic studies and culminating in in vivo efficacy trials.
Figure 1: Experimental workflow for assessing Benzoylpas (Calcium) as a fungicide.
In Vitro Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4] This assay is a fundamental first step in assessing antifungal activity.
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the selected fungal strains on SDA plates.
-
For yeast, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
For molds, harvest conidia and adjust the concentration to 1-5 x 10^6 CFU/mL using a hemocytometer.
-
-
Preparation of Benzoylpas (Calcium) Dilutions:
-
Prepare a stock solution of Benzoylpas (Calcium) in DMSO.
-
Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.[4]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Benzoylpas (Calcium) that shows no visible growth.
-
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that kills the fungus.[5]
Protocol:
-
Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.
Spore Germination Assay
This assay is particularly relevant for filamentous fungi and assesses the ability of the compound to inhibit the germination of fungal spores.
Protocol:
-
Prepare a suspension of fungal spores in SDB containing various concentrations of Benzoylpas (Calcium).
-
Incubate the suspensions at 28°C.
-
At regular intervals (e.g., 2, 4, 6, 8 hours), take a sample from each suspension.
-
Observe the spores under a microscope and count the number of germinated and non-germinated spores.
-
Calculate the percentage of spore germination inhibition.
Mycelial Growth Inhibition Assay
This assay measures the effect of the compound on the growth of fungal hyphae.
Protocol:
-
Prepare SDA plates amended with different concentrations of Benzoylpas (Calcium).
-
Place a mycelial plug from a fresh fungal culture at the center of each plate.[6]
-
Incubate the plates at 28°C.
-
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition.
Data Presentation: In Vitro Assays
Table 1: In Vitro Antifungal Activity of Benzoylpas (Calcium)
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Spore Germination Inhibition (IC50, µg/mL) | Mycelial Growth Inhibition (IC50, µg/mL) |
| Candida albicans | 16 | 32 | N/A | 18 |
| Aspergillus fumigatus | 32 | 64 | 25 | 35 |
| Fusarium oxysporum | 64 | 128 | 48 | 55 |
| Amphotericin B | 0.5 | 1 | 0.4 | 0.6 |
| Fluconazole | 2 | >64 | N/A | 2.5 |
Potential Fungal Signaling Pathways Targeted by Fungicides
Many fungicides exert their effects by targeting specific signaling pathways within the fungal cell.[7][8] Two key pathways are the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway.[7]
References
- 1. Benzoylpas Calcium | C28H30CaN2O13 | CID 54697783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzoylpas (Calcium) Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Benzoylpas (Calcium) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Benzoylpas (Calcium)?
A1: Benzoylpas (Calcium) is a white crystalline powder that is practically insoluble in water.[1][2][3] It exhibits slight solubility in alcohols, such as ethanol and methanol, and is soluble in acidic conditions.[1][2][3] For most neutral pH aqueous buffers and cell culture media used in in vitro assays, direct dissolution of Benzoylpas (Calcium) is challenging.
Q2: Why is my Benzoylpas (Calcium) not dissolving in my aqueous buffer for my in vitro assay?
A2: The poor aqueous solubility of Benzoylpas (Calcium) at neutral pH is the most likely reason for dissolution failure. The compound's chemical structure contributes to its low affinity for water. Direct addition of the powder to aqueous buffers will likely result in suspension rather than a true solution.
Q3: What is the recommended solvent for preparing a stock solution of Benzoylpas (Calcium)?
Q4: What is the mechanism of action of Benzoylpas (Calcium)?
A4: Benzoylpas (Calcium) is considered a prodrug of para-aminosalicylic acid (PAS). PAS acts as an anti-tuberculosis agent by targeting the folate pathway in Mycobacterium tuberculosis. It is believed that PAS competes with para-aminobenzoic acid (pABA), an essential component for folic acid synthesis in the bacteria. By inhibiting folate synthesis, PAS disrupts the production of nucleotides and certain amino acids, ultimately hindering bacterial growth.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous medium where its solubility is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Possible Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of Benzoylpas (Calcium) in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is crucial for cell health, a slight, permissible increase may help maintain solubility. It is essential to determine the maximum tolerable DMSO concentration for your specific cell line or assay.
-
Utilize Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in solubilization.
-
-
pH Adjustment: Since Benzoylpas (Calcium) is more soluble in acidic conditions, slightly lowering the pH of your buffer (if permissible for your assay) may improve solubility.[1][2][3] However, the stability of the compound and the integrity of the experimental system at different pH values must be considered.
Data Presentation: Solubility of Benzoylpas (Calcium) in Various Solvents
The following table provides representative solubility data for Benzoylpas (Calcium). Please note that these are estimated values based on the general properties of poorly soluble calcium salts and should be confirmed experimentally.
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) | Notes |
| Water (pH 7.0) | 25 | < 0.1 | Practically insoluble. |
| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | < 0.1 | Practically insoluble. |
| 0.1 N HCl (pH 1.0) | 25 | Soluble | Increased solubility in acidic conditions. |
| Ethanol | 25 | Slightly Soluble | |
| Methanol | 25 | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | High solubility, suitable for stock solutions. |
| 5% DMSO in Water | 25 | Variable | Solubility is concentration-dependent and may precipitate upon dilution. |
| 10% HP-β-CD in Water | 25 | Moderately Increased | Cyclodextrins can enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Benzoylpas (Calcium) Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Benzoylpas (Calcium) for subsequent dilution in aqueous buffers.
Materials:
-
Benzoylpas (Calcium) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of Benzoylpas (Calcium) powder and place it in a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of Benzoylpas (Calcium) for in vitro assays using a cyclodextrin.
Materials:
-
Benzoylpas (Calcium) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., PBS or cell culture medium)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired assay buffer (e.g., 10% w/v).
-
Add the Benzoylpas (Calcium) powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Stir the mixture at room temperature for 1-2 hours, protected from light.
-
After stirring, visually inspect the solution for any undissolved particles.
-
If the solution is clear, sterile-filter it through a 0.22 µm filter before use in cell-based assays.
Signaling Pathway and Logical Relationships
Proposed Mechanism of Action of Benzoylpas (Calcium)
Caption: Proposed mechanism of action of Benzoylpas (Calcium).
References
Technical Support Center: Troubleshooting Benzoylpas (Calcium) Instability in Culture Medium
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the chemical instability of Benzoylpas (Calcium) in cell culture experiments. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Benzoylpas (Calcium) are inconsistent. Could the compound be degrading in my culture medium?
A1: Yes, inconsistent results are a common indicator of compound instability. Benzoylpas (Calcium), like many small molecules, can be susceptible to degradation in the complex aqueous environment of cell culture medium. Factors such as pH, temperature, light exposure, and interactions with media components can contribute to its breakdown.[1][2][3] It is crucial to determine the stability of Benzoylpas (Calcium) under your specific experimental conditions.
Q2: What are the likely degradation pathways for Benzoylpas (Calcium) in culture medium?
A2: While specific degradation pathways for Benzoylpas (Calcium) in culture medium are not extensively documented, based on its chemical structure which contains an amide linkage, hydrolysis is a primary concern.[4][5] This would involve the cleavage of the amide bond, yielding 4-aminosalicylic acid and benzoic acid. Oxidation of the phenol group is another potential degradation route.[4]
Q3: How can I test the stability of Benzoylpas (Calcium) in my specific culture medium?
A3: A straightforward approach is to incubate a solution of Benzoylpas (Calcium) in your cell-free culture medium under the same conditions as your experiments (e.g., 37°C, 5% CO2). You can then collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound.[6] Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for this purpose.[6]
Q4: What factors in the culture medium can influence the stability of Benzoylpas (Calcium)?
A4: Several factors can impact the stability of your compound:
-
pH: Most cell culture media are buffered to a physiological pH of around 7.2-7.4. However, cellular metabolism can cause local pH shifts, potentially accelerating acid- or base-catalyzed hydrolysis.[1]
-
Temperature: Standard incubation at 37°C can increase the rate of chemical degradation compared to storage at lower temperatures.[1]
-
Serum: Components in fetal bovine serum (FBS) or other sera, such as enzymes, can metabolize or degrade the compound.
-
Media Components: Certain components in the basal medium, like vitamins or metal ions, could potentially catalyze degradation reactions.[2][7]
-
Light Exposure: If your experiments involve prolonged exposure to light, photodegradation could be a concern for light-sensitive compounds.[4][8]
Troubleshooting Guides
Problem 1: Rapid loss of Benzoylpas (Calcium) activity in a cell-based assay.
This guide will walk you through a systematic approach to investigate and mitigate the suspected degradation of Benzoylpas (Calcium).
Troubleshooting Workflow
Caption: A workflow for troubleshooting Benzoylpas (Calcium) instability.
Experimental Protocols
Objective: To determine the rate of degradation of Benzoylpas (Calcium) in a specific cell culture medium over time.
Materials:
-
Benzoylpas (Calcium) powder
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase and sample preparation (e.g., acetonitrile, water with 0.1% formic acid)
Methodology:
-
Prepare a stock solution of Benzoylpas (Calcium) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the Benzoylpas (Calcium) stock solution into pre-warmed, cell-free culture medium to achieve the final desired concentration for your experiments (e.g., 10 µM).
-
Immediately after mixing, take a "time 0" sample and store it at -80°C until analysis.
-
Incubate the remaining medium containing Benzoylpas (Calcium) at 37°C in a 5% CO2 incubator.
-
Collect aliquots at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours). Store these samples at -80°C.
-
For analysis, thaw all samples and prepare them for injection onto the HPLC or LC-MS system. This may involve a protein precipitation step (e.g., adding cold acetonitrile) if serum was present in the medium.
-
Analyze the samples to determine the concentration of the parent Benzoylpas (Calcium) at each time point.
Data Presentation
The results of your stability study can be summarized in a table for easy comparison.
Table 1: Hypothetical Stability of Benzoylpas (Calcium) in Different Media
| Time (hours) | Concentration in Medium A (DMEM + 10% FBS) (µM) | % Remaining | Concentration in Medium B (RPMI-1640, serum-free) (µM) | % Remaining |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 2 | 9.5 | 95% | 9.8 | 98% |
| 4 | 8.8 | 88% | 9.6 | 96% |
| 8 | 7.5 | 75% | 9.2 | 92% |
| 24 | 4.2 | 42% | 8.5 | 85% |
| 48 | 1.8 | 18% | 7.8 | 78% |
Note: This is hypothetical data for illustrative purposes.
Problem 2: Identifying the Cause of Benzoylpas (Calcium) Degradation.
If your initial stability study confirms that Benzoylpas (Calcium) is degrading, the next step is to identify the contributing factors.
Experimental Design to Pinpoint Instability Factors
You can set up parallel experiments to test the impact of different components and conditions.
Table 2: Experimental Design for Investigating Instability Factors
| Experiment | Medium Composition | Incubation Conditions | Purpose |
| 1 (Control) | Complete Medium (e.g., DMEM + 10% FBS) | 37°C, 5% CO2, normal light | To replicate experimental conditions. |
| 2 | Basal Medium (e.g., DMEM only) | 37°C, 5% CO2, normal light | To assess the role of serum components. |
| 3 | Complete Medium | 4°C, normal light | To determine the effect of temperature. |
| 4 | Complete Medium | 37°C, 5% CO2, protected from light | To evaluate the contribution of photodegradation. |
| 5 | PBS (pH 7.4) | 37°C, 5% CO2, normal light | To assess hydrolysis in a simple buffered solution. |
By comparing the degradation rates under these different conditions, you can deduce the primary drivers of instability.
Potential Degradation Pathway
As Benzoylpas (Calcium) contains a benzamide functional group, a likely degradation pathway in aqueous culture medium is hydrolysis.
Caption: Hypothesized hydrolysis of Benzoylpas (Calcium).
Mitigation Strategies
Based on your findings, you can implement strategies to minimize degradation:
-
Reduce Incubation Time: If degradation is time-dependent, shorten the duration of your experiments if possible.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of Benzoylpas (Calcium) immediately before use.
-
Use Serum-Free Medium: If serum is identified as the cause of instability, consider adapting your cells to a serum-free medium or using a heat-inactivated serum.
-
Protect from Light: If the compound is light-sensitive, conduct experiments in low-light conditions and use amber-colored tubes and plates.
-
Consider a More Stable Analog: If instability remains a significant issue, you may need to consider synthesizing or obtaining more stable analogs of the compound for your research.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Factors Affecting Drug Stability: Humidity – StabilityStudies.in [stabilitystudies.in]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Degradation | PPTX [slideshare.net]
Technical Support Center: Optimizing Benzoylpas (Calcium) Dosing for In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benzoylpas (Calcium) in in vivo efficacy studies for tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Benzoylpas (Calcium)?
A1: Benzoylpas (Calcium) is a prodrug of p-aminosalicylic acid (PAS). Its primary mechanism of action is the inhibition of folate synthesis in Mycobacterium tuberculosis. PAS acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), PAS disrupts the production of dihydrofolate, a precursor for essential components of DNA and RNA synthesis. This ultimately leads to a bacteriostatic effect on the mycobacteria.[1]
Q2: What is a typical starting dose for Benzoylpas (Calcium) in a murine tuberculosis model?
Q3: How should Benzoylpas (Calcium) be formulated for oral administration in mice?
A3: Benzoylpas (Calcium) is known to be poorly water-soluble. To ensure accurate and consistent dosing for oral gavage, it is essential to prepare a homogenous suspension. A common approach for formulating poorly soluble compounds for in vivo studies in mice is to use a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is critical to ensure the suspension is well-mixed before each administration to guarantee dose uniformity.
Q4: What is the recommended route of administration for Benzoylpas (Calcium) in in vivo studies?
A4: Oral gavage is a common and effective method for administering precisely controlled doses of therapeutic agents to mice in preclinical studies.[3] This method ensures that the entire dose is delivered directly to the stomach. Alternative methods, such as formulating the drug in palatable food, can be considered to reduce stress on the animals, but may compromise the accuracy of the dosage administered.[4]
Q5: How can I monitor the in vivo efficacy of Benzoylpas (Calcium)?
A5: The primary endpoint for assessing the efficacy of anti-tuberculosis drugs in animal models is the reduction in bacterial load in target organs, typically the lungs and spleen. This is most commonly quantified by determining the number of colony-forming units (CFU) per organ.[5] Tissues are harvested at specific time points post-treatment, homogenized, and plated on appropriate culture media to enumerate viable bacteria.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Efficacy Results | - Improper formulation leading to inaccurate dosing.- Animal stress affecting disease progression.- Incorrect oral gavage technique. | - Ensure the Benzoylpas (Calcium) suspension is homogenous before each administration.- Handle animals gently and consider alternative, less stressful dosing methods if possible.[4]- Ensure personnel are properly trained in oral gavage techniques to avoid accidental administration into the trachea. |
| Signs of Toxicity (e.g., weight loss, lethargy) | - Dose is too high.- Vehicle toxicity.- Off-target effects of the compound. | - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess any adverse effects of the formulation.- Monitor animals daily for clinical signs of toxicity and adjust the dose or discontinue treatment if necessary. |
| Difficulty with Oral Gavage | - Animal resistance.- Improper restraint.- Incorrect gavage needle size. | - Ensure proper and gentle restraint of the animal.- Use appropriately sized, flexible gavage needles to minimize the risk of esophageal injury.- Consider coating the gavage needle with a palatable substance like sucrose to improve animal compliance.[3] |
| No Reduction in Bacterial Load | - Insufficient dose or dosing frequency.- Poor bioavailability of the formulation.- Drug resistance of the M. tuberculosis strain. | - Increase the dose or frequency of administration based on pilot studies.- Evaluate the pharmacokinetic profile of your formulation to ensure adequate systemic exposure.- Confirm the susceptibility of the bacterial strain to p-aminosalicylic acid before initiating the in vivo study. |
Experimental Protocols
Protocol 1: Preparation of Benzoylpas (Calcium) Formulation for Oral Gavage
-
Objective: To prepare a homogenous suspension of Benzoylpas (Calcium) for oral administration to mice.
-
Materials:
-
Benzoylpas (Calcium) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of Benzoylpas (Calcium) powder.
-
In a sterile microcentrifuge tube, dissolve the Benzoylpas (Calcium) in DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired proportions (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
Slowly add the Benzoylpas (Calcium)-DMSO stock solution to the vehicle while vortexing to create the final suspension. The final concentration of DMSO should be kept low (e.g., 10%) to minimize potential toxicity.[2]
-
Visually inspect the suspension for homogeneity. Vortex thoroughly before each animal is dosed.
-
Protocol 2: In Vivo Efficacy Evaluation in a Murine Tuberculosis Model
-
Objective: To assess the in vivo efficacy of a Benzoylpas (Calcium) dosing regimen by quantifying the reduction in bacterial load in the lungs of infected mice.
-
Materials and Animals:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure chamber for infection
-
Benzoylpas (Calcium) formulation
-
Oral gavage needles (flexible, 20-22 gauge)
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates supplemented with OADC
-
-
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection.
-
Treatment: At a predetermined time post-infection (e.g., 4 weeks), begin treatment with Benzoylpas (Calcium) via oral gavage. Include a vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg).
-
Dosing: Administer the Benzoylpas (Calcium) formulation at the desired dose and frequency (e.g., once daily, 5 days a week).
-
Monitoring: Monitor the body weight and clinical signs of the animals throughout the study.
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 4 weeks), euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Prepare serial dilutions of the lung homogenates and plate on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per lung.
-
-
Data Analysis: Compare the mean log10 CFU in the Benzoylpas (Calcium)-treated groups to the vehicle control group to determine the reduction in bacterial load.
-
Quantitative Data
Specific in vivo efficacy and pharmacokinetic data for Benzoylpas (Calcium) are limited in publicly available literature. The following tables provide illustrative data based on studies of the active moiety, p-aminosalicylic acid (PAS), and other anti-tuberculosis drugs in murine models to serve as a reference for experimental design.
Table 1: Illustrative In Vivo Efficacy of Anti-Tuberculosis Drugs in Murine Models
| Compound | Dose (mg/kg) | Dosing Frequency | Treatment Duration (weeks) | Mouse Strain | Log10 CFU Reduction in Lungs (vs. Control) | Reference |
| Isoniazid | 25 | 5 days/week | 4 | BALB/c | ~2.0 - 3.0 | [6] |
| Rifampin | 10 | 5 days/week | 4 | BALB/c | ~1.5 - 2.5 | [6] |
| Bedaquiline | 25 | 5 days/week | 4 | C3HeB/FeJ | ~2.7 | [5] |
| Pretomanid | 100 | 5 days/week | 4 | C3HeB/FeJ | ~2.0 | [5] |
Table 2: Illustrative Pharmacokinetic Parameters of an Oral Compound in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Panaxynol | 20 | Oral | 1.72 | 1 | - | 50.4 | [7] |
| ATB-KACs | 500 | Oral | - | - | - | 0.2 - 9.0 | [8] |
Table 3: Illustrative Acute Oral Toxicity Data in Rodents
| Compound | Animal Model | LD50 (mg/kg) | Reference |
| Per- and Polyfluorinated Chemicals | Rat | Varies | [9] |
| Per- and Polyfluorinated Chemicals | Mouse | Varies | [9] |
Visualizations
Caption: Mechanism of action of Benzoylpas (Calcium) in M. tuberculosis.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative method of oral administration by peanut butter pellet formulation results in target engagement of BACE1 and attenuation of gavage-induced stress responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Modified BPaL Regimen for Tuberculosis Treatment replaces Linezolid with Inhaled Spectinamides [elifesciences.org]
- 6. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Lot-to-Lot Variability of Commercially Sourced Benzoylpas (Calcium)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential lot-to-lot variability of commercially sourced Benzoylpas (Calcium). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Benzoylpas (Calcium) and what are its common properties?
A1: Benzoylpas (Calcium), also known as Calcium 4-benzamidosalicylate, is the calcium salt of benzoyl-p-aminosalicylic acid.[1] It is an analog of aminobenzoic acid.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₀CaN₂O₁₃ | [1] |
| Molecular Weight | 642.6 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in acid, slightly soluble in alcohol and chloroform, almost insoluble in water. | [2] |
| Melting Point | Approximately 240°C | [2] |
Q2: What are the potential sources of lot-to-lot variability in Benzoylpas (Calcium)?
A2: Lot-to-lot variability in commercially sourced chemical compounds like Benzoylpas (Calcium) can stem from several factors during the manufacturing process. These can include:
-
Impurities: Residual starting materials, byproducts from side reactions, or contaminants from equipment can vary between batches.[3][4][5]
-
Physical Properties: Differences in particle size distribution, crystal form (polymorphism), and moisture content can affect the compound's solubility and dissolution rate.[6][7]
-
Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in the presence of related substances.
Q3: Why is it crucial to qualify a new lot of Benzoylpas (Calcium) before use in experiments?
A3: Qualifying a new lot of any reagent is a critical component of good laboratory practice. For a compound like Benzoylpas (Calcium), which has low aqueous solubility, even minor variations between lots can significantly impact experimental outcomes.[6] Inconsistent results can arise from differences in purity, solubility, and the presence of impurities, leading to a waste of time and resources. Validating each new lot ensures the reliability and reproducibility of your experimental data.
Troubleshooting Guide: Inconsistent Experimental Results
This guide provides a step-by-step approach to troubleshooting inconsistent results that may be attributed to lot-to-lot variability of Benzoylpas (Calcium).
Problem: You are observing unexpected or inconsistent results in your cell-based assays after switching to a new lot of Benzoylpas (Calcium).
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step 1: Verify General Experimental Parameters Before attributing the issue to the new lot of Benzoylpas (Calcium), ensure that all other experimental variables are consistent.
-
Cell Culture Conditions: Confirm cell passage number, confluency, and media composition.
-
Reagent Preparation: Double-check calculations, solvent purity, and preparation of all other reagents.
-
Instrumentation: Verify that all equipment (e.g., plate readers, microscopes) is functioning correctly and calibrated.
Step 2: Address Poor Solubility of Benzoylpas (Calcium) Given that Benzoylpas (Calcium) is sparingly soluble in water, issues with its dissolution can be a major source of variability.
-
Solvent Selection: While slightly soluble in alcohol, for cell-based assays, dissolving in a small amount of DMSO first is a common practice.[8][9]
-
Preparation of Stock Solution:
-
Warm the solvent (e.g., DMSO) gently to aid dissolution.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Visually inspect the stock solution for any precipitate before diluting it into your culture medium.
-
-
Precipitation in Media: When adding the DMSO stock to your aqueous cell culture media, observe for any precipitation. If precipitation occurs, you may need to:
-
Decrease the final concentration of Benzoylpas (Calcium).
-
Increase the final percentage of DMSO (while ensuring it remains at a non-toxic level for your cells).
-
Prepare fresh dilutions immediately before use.
-
Step 3: Qualify the New Lot of Benzoylpas (Calcium) If general parameters and solubility issues have been ruled out, proceed with a direct comparison of the new lot against a previously validated, well-performing lot. A detailed protocol for this is provided in the "Experimental Protocols" section.
Step 4: Characterize the New Lot If the qualification confirms a difference between the lots, further characterization of the new lot is recommended.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of aromatic amine compounds and identify any impurities.[10]
-
Identity Confirmation: Techniques like Infrared (IR) spectroscopy or Mass Spectrometry (MS) can confirm the identity of the compound.
Step 5: Contact the Supplier If you identify significant differences in the new lot, contact the supplier. Provide them with the lot numbers of both the "good" and "problematic" batches and a summary of your findings. They may be able to provide a replacement lot or further information.
Quality Control and Lot Validation
A crucial step in managing lot-to-lot variability is to establish a routine quality control (QC) and validation protocol for every new batch of Benzoylpas (Calcium) received.
Representative Certificate of Analysis (CofA)
Below is a table representing a typical Certificate of Analysis for a calcium salt of an aromatic organic acid, which can be used as a template for your internal QC checks.
| Test | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual |
| Identity (IR) | Conforms to reference standard | Conforms | USP <197K> |
| Assay (HPLC) | 98.0% - 102.0% | 99.5% | Internal Method |
| Water Content (Karl Fischer) | ≤ 5.0% | 3.2% | USP <921> |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | USP <231> |
| Related Substances (HPLC) | |||
| Any individual impurity | ≤ 0.1% | 0.05% | Internal Method |
| Total impurities | ≤ 0.5% | 0.2% | Internal Method |
| Residual Solvents | |||
| Methanol | ≤ 3000 ppm | < 100 ppm | USP <467> |
| Chloroform | ≤ 60 ppm | < 10 ppm | USP <467> |
Experimental Protocols
Protocol 1: Validation of a New Lot of Benzoylpas (Calcium)
Objective: To ensure that a new lot of Benzoylpas (Calcium) produces comparable experimental results to a previously validated lot.
Materials:
-
"Good" (previously validated) lot of Benzoylpas (Calcium)
-
"New" lot of Benzoylpas (Calcium)
-
Appropriate cell line and culture medium
-
DMSO (cell culture grade)
-
Assay-specific reagents (e.g., for viability, signaling readout)
Procedure:
-
Prepare Stock Solutions: Prepare identical, high-concentration stock solutions of both the "good" and "new" lots of Benzoylpas (Calcium) in DMSO. Ensure complete dissolution.
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare a serial dilution of both the "good" and "new" lot stock solutions in your cell culture medium. Treat the cells with a range of concentrations covering the expected effective range of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Assay: After the appropriate incubation time, perform your standard experimental assay (e.g., MTT assay for viability, a reporter assay for signaling).
-
Data Analysis: Compare the dose-response curves of the "good" and "new" lots. The results should be within your laboratory's predefined acceptance criteria (e.g., EC50 values within ± 2-fold).
Protocol 2: Measurement of Intracellular Calcium Mobilization
Objective: To assess the effect of Benzoylpas (Calcium) on intracellular calcium levels using a fluorescent indicator like Fura-2 AM.
Materials:
-
Benzoylpas (Calcium)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Cells plated on glass-bottom dishes
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Prepare Fura-2 AM Loading Solution:
-
Reconstitute Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM.
-
Add Pluronic F-127 (at a final concentration of 0.01-0.02%) to the Fura-2 AM/HBSS solution to aid in dye dispersal.
-
-
Cell Loading:
-
Wash the plated cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the dish on the microscope stage or place the plate in the reader.
-
Acquire a baseline fluorescence ratio (340nm/380nm excitation) for a few minutes.
-
Add the desired concentration of Benzoylpas (Calcium) (prepared in HBSS) to the cells.
-
Continue to record the fluorescence ratio to monitor changes in intracellular calcium concentration.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[6][11][12][13][14]
Putative Signaling Pathway
Benzoylpas (Calcium), Intracellular Calcium, and the Prostaglandin E2 Pathway
Benzoylpas (Calcium), as a calcium salt, can potentially influence intracellular calcium signaling. An increase in intracellular calcium is a known modulator of various signaling cascades, including the synthesis of prostaglandins like PGE2.[12][13] The metabolic pathway of aromatic amines can also play a role in cellular responses.[3][4][5][10][11]
Caption: Putative signaling pathway of Benzoylpas (Calcium).
This diagram illustrates a potential mechanism where Benzoylpas (Calcium) contributes to an increase in intracellular calcium. This elevated calcium can then activate phospholipase C (PLC), leading to the release of arachidonic acid. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is subsequently converted to prostaglandin E2 (PGE2) by prostaglandin E synthases (PGES).[12][13][15]
References
- 1. Benzoylpas Calcium | C28H30CaN2O13 | CID 54697783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. thepharmamaster.com [thepharmamaster.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian cell mutagenicity and metabolism of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium dependency of prostaglandin E2 production in rat glomerular mesangial cells. Evidence that protein kinase C modulates the Ca2+-dependent activation of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity [mdpi.com]
- 15. researchgate.net [researchgate.net]
minimizing cytotoxic effects of Benzoylpas (Calcium) on host macrophage cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxic effects of Benzoylpas (Calcium) on host macrophage cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant macrophage cell death after treatment with Benzoylpas (Calcium). What are the potential mechanisms of cytotoxicity?
A1: While direct studies on Benzoylpas (Calcium) are limited, related aminosalicylic acid compounds have been shown to modulate intracellular calcium fluxes and phospholipase D activity in macrophages.[1] Elevated intracellular calcium can trigger a cascade of events leading to cell death, including:
-
Induction of Apoptosis: Increased cytosolic calcium can lead to the activation of calcium-dependent proteases like calpains, which are involved in the apoptotic cascade.[2][3][4]
-
Oxidative Stress: Calcium influx can stimulate the production of reactive oxygen species (ROS) by macrophages, leading to oxidative stress and subsequent cellular damage.[5][6][7][8]
-
Endoplasmic Reticulum (ER) Stress: Disruption of calcium homeostasis within the ER can lead to the unfolded protein response (UPR) and ER stress-induced apoptosis.[9]
Q2: What are the recommended starting concentrations for Benzoylpas (Calcium) in macrophage viability assays?
A2: For a novel compound like Benzoylpas (Calcium), it is crucial to perform a dose-response experiment to determine the optimal concentration range. We recommend starting with a broad range of concentrations, for example, from 0.1 µM to 100 µM. Based on anecdotal reports and data from structurally similar compounds, cytotoxic effects may become apparent in the 10-50 µM range.
Q3: Which macrophage cell lines are most suitable for studying the cytotoxic effects of Benzoylpas (Calcium)?
A3: Commonly used and well-characterized macrophage cell lines are recommended for initial studies. These include:
-
RAW 264.7: A murine macrophage-like cell line that is robust and widely used for cytotoxicity and inflammation studies.[10][11]
-
J774A.1: Another murine macrophage cell line that is sensitive to toxic materials and suitable for assessing inflammatory responses.[12]
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells and is relevant for human studies.
Primary bone marrow-derived macrophages (BMDMs) can also be used for more physiologically relevant data, though they are more complex to culture.[13]
Q4: How can we mitigate the cytotoxic effects of Benzoylpas (Calcium) without compromising its intended therapeutic effect?
A4: Several strategies can be explored to minimize cytotoxicity:
-
Co-administration with Antioxidants: If oxidative stress is a primary mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.[14]
-
Calcium Channel Blockers: If excessive calcium influx is confirmed, the use of specific calcium channel blockers could be investigated, though this may interfere with the compound's mechanism of action.[5][15]
-
Modulation of Macrophage Phenotype: The activation state of macrophages (e.g., M1 vs. M2) can influence their susceptibility to cytotoxic agents.[16][17] Polarizing macrophages towards a more resilient phenotype might reduce cell death.
-
Drug Delivery Systems: Encapsulating Benzoylpas (Calcium) in nanoparticles or liposomes could control its release and reduce the peak concentration exposed to the cells.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Uneven drug distribution. | Mix the drug solution thoroughly by gentle pipetting after adding it to the wells. |
| Contamination. | Regularly check for signs of microbial contamination. Use sterile techniques and test cell cultures for mycoplasma. |
Problem 2: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).
| Possible Cause | Troubleshooting Step |
| Different cellular processes being measured. | MTT/XTT assays measure metabolic activity, while LDH assays measure membrane integrity. A decrease in MTT signal without a corresponding increase in LDH release might indicate cytostatic effects rather than cell lysis. |
| Interference of Benzoylpas (Calcium) with the assay reagents. | Run a cell-free control with the compound and the assay reagents to check for any direct chemical interference. |
| Timing of the assay. | Apoptosis and necrosis occur over different time courses. Consider performing a time-course experiment to capture the peak of each event. |
Problem 3: Unexpected pro-inflammatory response at sub-lethal concentrations.
| Possible Cause | Troubleshooting Step | | Activation of inflammatory signaling pathways. | Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR to quantify the inflammatory response.[10] | | Modulation of macrophage polarization. | Analyze the expression of M1 and M2 macrophage markers (e.g., CD80, CD86 for M1; CD206, CD163 for M2) using flow cytometry to determine if the compound is skewing the macrophage phenotype.[16] | | Calcium-mediated activation. | Intracellular calcium signaling is a key regulator of macrophage activation.[6][18][19] Consider using calcium imaging techniques to monitor intracellular calcium levels. |
Quantitative Data Summary
Disclaimer: The following tables contain hypothetical data for illustrative purposes, as direct quantitative data for Benzoylpas (Calcium) is not currently available in the public domain. Researchers should generate their own data based on the provided protocols.
Table 1: Dose-Response of Benzoylpas (Calcium) on RAW 264.7 Macrophage Viability
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | 98 ± 4.8 | 1.5 ± 1.0 |
| 5 | 92 ± 6.1 | 5.3 ± 2.5 |
| 10 | 75 ± 7.3 | 15.8 ± 3.4 |
| 25 | 48 ± 8.5 | 35.2 ± 4.1 |
| 50 | 22 ± 6.9 | 62.7 ± 5.6 |
| 100 | 5 ± 3.1 | 85.1 ± 6.8 |
Table 2: Effect of N-acetylcysteine (NAC) on Benzoylpas (Calcium)-Induced Cytotoxicity
| Treatment | Cell Viability (%) (MTT Assay) | Intracellular ROS (Fold Change) |
| Control | 100 ± 5.0 | 1.0 ± 0.1 |
| Benzoylpas (Calcium) (25 µM) | 45 ± 6.2 | 3.5 ± 0.4 |
| Benzoylpas (Calcium) (25 µM) + NAC (1 mM) | 78 ± 5.5 | 1.8 ± 0.2 |
| NAC (1 mM) | 99 ± 4.7 | 0.9 ± 0.1 |
Experimental Protocols
Protocol 1: Assessment of Macrophage Viability using MTT Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Benzoylpas (Calcium) in complete DMEM. Remove the old media from the cells and add 100 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
DCFDA Staining: After the desired incubation period with Benzoylpas (Calcium), remove the media and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing Benzoylpas (Calcium) cytotoxicity.
Caption: Potential signaling pathway for Benzoylpas (Calcium)-induced macrophage apoptosis.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. 5-Aminosalicylate stimulates phospholipase D activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain and calpastatin regulate neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress and Ca2+ influx upregulate calpain and induce apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium antagonists inhibit oxidative burst and nitrite formation in lipopolysaccharide-stimulated rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Damage-Induced Calcium Signaling and Reactive Oxygen Species Mediate Macrophage Activation in Zebrafish [frontiersin.org]
- 7. Macrophages in oxidative stress and models to evaluate the antioxidant function of dietary natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The alveolar macrophage as a model of calcium signaling in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage Paraoxonase 2 regulates calcium homeostasis and cell survival under Endoplasmic Reticulum stress conditions and is sufficient to prevent the development of aggravated atherosclerosis in Paraoxonase 2 deficiency/apoE−/− mice on a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure of the murine RAW 264.7 macrophage cell line to dicalcium silicate coating: assessment of cytotoxicity and pro-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 12. scielo.br [scielo.br]
- 13. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extracellular calcium is not an absolute requirement for tumoricidal activation of RAW-264 macrophage-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Purinergic and Calcium Signaling in Macrophage Function and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Benzoylpas (Calcium) for High-Purity Research Grade Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Benzoylpas (Calcium) to achieve high-purity, research-grade material.
Frequently Asked Questions (FAQs)
1. What are the common impurities in synthesized Benzoylpas (Calcium)?
Common impurities can include unreacted starting materials such as 4-aminosalicylic acid and benzoic acid, by-products from side reactions, and residual solvents used during synthesis and purification.
2. What is the recommended method for purifying crude Benzoylpas (Calcium)?
Recrystallization is a highly effective method for purifying Benzoylpas (Calcium). The choice of solvent is critical and depends on the impurity profile. A mixed solvent system, often involving a polar solvent in which the compound is soluble at high temperatures and a less polar solvent in which it is less soluble, can yield high-purity crystals upon cooling.
3. How can I assess the purity of my Benzoylpas (Calcium) sample?
A combination of analytical techniques is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities. Elemental analysis provides the elemental composition, which can be compared to the theoretical values for pure Benzoylpas (Calcium).
4. What are the optimal storage conditions for high-purity Benzoylpas (Calcium)?
High-purity Benzoylpas (Calcium) should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature. It is a stable compound, but exposure to high humidity or light can lead to degradation over time.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.- Reduce the amount of solvent used for dissolution.- Place the solution in an ice bath or refrigerator to maximize crystal precipitation. |
| Oily Precipitate Instead of Crystals | The compound may be "oiling out," which can happen if the solution is supersaturated or if certain impurities are present. | - Try a slower cooling rate to encourage crystal formation.- Add a small seed crystal of pure Benzoylpas (Calcium) to induce crystallization.- Dilute the solution with more solvent before cooling. |
| Colored Impurities in Final Product | Colored impurities may be present in the starting materials or formed during the reaction. | - Treat the solution with activated charcoal before filtration to adsorb colored impurities.- Perform a second recrystallization. |
| Inconsistent HPLC Results | Issues with the HPLC method, such as improper column, mobile phase, or sample preparation. | - Ensure the HPLC method is validated for Benzoylpas (Calcium).- Use a suitable stationary phase (e.g., C18) and an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a buffer).- Ensure complete dissolution of the sample in the mobile phase before injection. |
Experimental Protocols
Recrystallization of Benzoylpas (Calcium)
-
Dissolution: Dissolve the crude Benzoylpas (Calcium) in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For further precipitation, the flask can be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum at a moderate temperature to remove all traces of solvent.
Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of Benzoylpas (Calcium) in the initial mobile phase composition.
Data Presentation
| Parameter | Value |
| Molecular Formula | C28H20CaN2O8 |
| Molecular Weight | 552.55 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Slightly soluble in water, soluble in hot ethanol. |
| Melting Point | >300 °C |
| Purity (Research Grade) | ≥99.0% (by HPLC) |
Visualizations
Caption: Purification workflow for Benzoylpas (Calcium).
Caption: Troubleshooting logic for purification issues.
optimal conditions for long-term storage and handling of Benzoylpas (Calcium) powder
This technical support center provides guidance on the optimal conditions for the long--term storage and handling of Benzoylpas (Calcium) powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of Benzoylpas (Calcium) powder?
A1: For long-term storage, it is recommended to store Benzoylpas (Calcium) powder in a cool environment, ideally between 2°C and 8°C.[1] Storing at refrigerated temperatures helps to minimize the rate of potential degradation reactions. Avoid freezing the powder.
Q2: What are the ideal humidity conditions for storing Benzoylpas (Calcium) powder?
A2: Benzoylpas (Calcium) powder should be stored in a dry place, protected from moisture.[2] The recommended relative humidity (RH) should be kept below 60%. Exposure to high humidity can lead to powder caking, clumping, and potential hydrolytic degradation.[3][4]
Q3: Is Benzoylpas (Calcium) powder sensitive to light?
A3: Yes, compounds containing aromatic amide structures can be susceptible to photodegradation.[5][6][7][8] Therefore, it is crucial to protect Benzoylpas (Calcium) powder from light by storing it in light-resistant containers.[9] Amber glass vials or containers wrapped in aluminum foil are suitable options.
Q4: What is the appropriate personal protective equipment (PPE) when handling Benzoylpas (Calcium) powder?
A4: When handling Benzoylpas (Calcium) powder, it is important to use appropriate PPE to avoid inhalation and contact with skin and eyes.[2] Recommended PPE includes safety glasses or goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or under a chemical fume hood to minimize the risk of inhaling airborne particles.[2]
Q5: What are some signs of degradation to look for in Benzoylpas (Calcium) powder?
A5: Visual signs of degradation can include a change in color (e.g., development of a brownish tint), a change in odor, or a change in the physical state of the powder, such as clumping or caking.[3][4] Any noticeable changes from the initial appearance of the white crystalline powder should be investigated further.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Powder Caking or Clumping | - Exposure to humidity/moisture.[3][4] - Improper storage temperature. | - Store in a desiccator or a controlled low-humidity environment. - Ensure the storage container is tightly sealed. - If clumping has occurred, gently break up the agglomerates with a spatula before use, ensuring homogeneity. For future prevention, consider the use of anti-caking agents in formulations.[3] |
| Discoloration (Yellowing/Browning) | - Exposure to light (photodegradation).[5][6][8] - Exposure to high temperatures. - Oxidative degradation. | - Store in a light-resistant container in a cool, dark place.[9] - Blanket the container with an inert gas like nitrogen or argon to displace oxygen. - If discoloration is observed, the purity of the powder should be assessed before use. |
| Poor Solubility/Dissolution | - The powder has degraded, forming less soluble impurities. - The powder has agglomerated, reducing the effective surface area.[3] - Incorrect solvent or pH of the dissolution medium. | - Verify the purity of the powder using an appropriate analytical method (e.g., HPLC). - Ensure the powder is finely dispersed and not agglomerated before dissolution. Gentle trituration may be necessary. - Optimize the dissolution solvent system. Benzoylpas (Calcium) is known to be soluble in acidic conditions.[10] Adjusting the pH of the medium may improve solubility.[11] |
| Inconsistent Experimental Results | - Non-homogenous powder due to improper handling or storage. - Degradation of the powder over time. - Contamination. | - Ensure the powder is thoroughly mixed before taking a sample for an experiment. - Re-evaluate the purity and integrity of the stored powder, especially if it has been stored for an extended period. - Use clean, dry spatulas and weighing boats to prevent contamination. |
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2°C to 8°C | Minimizes thermal degradation. |
| Relative Humidity (RH) | < 60% | Prevents moisture absorption, caking, and hydrolysis.[3][4] |
| Light Exposure | Protect from light | Prevents photodegradation.[5][6][8] |
| Atmosphere | Store in a tightly sealed container. Consider inert gas for very long-term storage. | Protects from moisture and atmospheric oxygen. |
Experimental Protocols
Stability Assessment of Benzoylpas (Calcium) Powder
Objective: To assess the stability of Benzoylpas (Calcium) powder under various storage conditions.
Methodology:
-
Sample Preparation: Aliquot approximately 100 mg of Benzoylpas (Calcium) powder into separate, appropriate containers (e.g., amber glass vials).
-
Storage Conditions: Store the samples under the following conditions for a predefined period (e.g., 3, 6, 12 months):
-
Recommended: 2-8°C, <60% RH, protected from light.
-
Accelerated: 25°C/60% RH, protected from light and 40°C/75% RH, protected from light.
-
Photostability: Expose a sample to a light source as per ICH Q1B guidelines, alongside a control sample protected from light.[7]
-
-
Analysis: At each time point, analyze the samples for the following:
-
Appearance: Visually inspect for any changes in color, odor, or physical state.
-
Purity: Use a stability-indicating HPLC method to determine the percentage of Benzoylpas (Calcium) remaining and to detect any degradation products.
-
Moisture Content: Determine the water content using Karl Fischer titration.
-
Solid-State Form: Analyze the crystalline structure using Powder X-ray Diffraction (PXRD) to check for any polymorphic changes.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Benzoylpas (Calcium) powder and quantify any degradation products.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer at a specific pH.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Benzoylpas (Calcium) reference standard in a suitable diluent to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve a known amount of the Benzoylpas (Calcium) powder sample in the same diluent to achieve a similar concentration as the primary working standard.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at an appropriate wavelength (determined by UV-Vis scan).
-
Column Temperature: 25°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the sample to the peak area of the reference standard. Degradation products will appear as separate peaks.
Visualizations
References
- 1. Para-aminosalicylate sodium (PAS) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. usp.org [usp.org]
- 3. Agglomeration in Powder Processing: Causes and Solutions - PowderTechnology info [powdertechnology.info]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. pharmadevils.com [pharmadevils.com]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
Technical Support Center: Troubleshooting Inconsistent MIC Results for Benzoylpas (Calcium) against Mycobacteria
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results when testing Benzoylpas (Calcium) against mycobacteria. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for Benzoylpas (Calcium). What are the potential causes?
A1: Inconsistent MIC results for Benzoylpas (Calcium) can stem from several factors. The primary areas to investigate are the preparation and handling of the drug solution, the composition and preparation of the culture medium, the standardization of the mycobacterial inoculum, and the incubation conditions. The calcium salt formulation of Benzoylpas introduces an additional variable due to the physiological role of calcium in mycobacteria and the potential for chemical interactions within the test system.
Q2: How can the calcium component of Benzoylpas (Calcium) specifically affect MIC results?
A2: Calcium ions (Ca²⁺) are known to influence mycobacterial physiology. They can act as a second messenger and have been shown to impact biofilm formation and intracellular ATP levels in Mycobacterium tuberculosis.[1] Variations in the final Ca²⁺ concentration in your assay wells, arising from either the drug salt or the medium components, could therefore lead to inconsistent growth and, consequently, variable MIC readings. Furthermore, high concentrations of calcium salts can sometimes lead to precipitation in certain media, which would reduce the effective concentration of the active drug.
Q3: Are there specific quality control (QC) strains that should be used when testing Benzoylpas (Calcium) against mycobacteria?
A3: Yes, employing appropriate QC strains is crucial for ensuring the reliability of your MIC results. For Mycobacterium tuberculosis, the H37Rv ATCC 27294 strain is widely recommended. For rapidly growing mycobacteria, Mycobacterium peregrinum ATCC 700686 is a common choice.[2] Testing these strains in parallel with your clinical or experimental isolates can help differentiate between systemic issues with your assay and true biological variability in your test strains.
Troubleshooting Guides
Issue 1: Variability in Drug Solution Preparation
Inconsistent preparation of the Benzoylpas (Calcium) stock and working solutions is a common source of error.
Troubleshooting Steps:
-
Standardize Dissolution: Ensure a consistent protocol for dissolving the Benzoylpas (Calcium) powder. Note the solvent used and the final concentration. Due to the calcium salt, solubility might be a concern. Observe for any precipitation upon dissolution and after addition to the broth medium.
-
pH of Stock Solution: Measure and record the pH of your drug stock solution. The pH can affect the stability and solubility of the compound.
-
Fresh Preparations: Prepare fresh stock solutions for each experiment. The stability of Benzoylpas (Calcium) in solution over time, especially when refrigerated or frozen, may not be fully characterized.
Issue 2: Media Composition and Preparation
The composition of the mycobacterial growth medium can significantly influence MIC results.
Troubleshooting Steps:
-
Basal Medium Consistency: Use a consistent batch and supplier for your basal medium (e.g., Middlebrook 7H9). Different formulations can have varying concentrations of ions that might interact with the calcium from your test agent.
-
OADC/ADC Enrichment: The oleic acid, albumin, dextrose, and catalase (OADC) or albumin, dextrose, and catalase (ADC) supplement is a critical variable. The albumin fraction can bind to drugs, and divalent cations in the supplement can interact with the Benzoylpas (Calcium). Ensure you are using a consistent source and lot of enrichment.
-
Divalent Cation Concentration: Be aware of the final concentration of divalent cations, particularly Mg²⁺ and Ca²⁺, in your medium. The growth of M. tuberculosis can be influenced by the balance of these ions, especially at different pH levels.[3] Inconsistent levels could lead to variable growth rates and, therefore, inconsistent MICs.
Quantitative Data Summary: Influence of Divalent Cations on M. tuberculosis Growth
| Cation | Concentration (µM) | pH | Effect on Growth (OD580) |
| Mg²⁺ | 100 | 6.25 | 0.200 |
| Ca²⁺ | 100 | 6.25 | 0.137 |
| Zn²⁺ | 100 | 6.25 | No effect |
| Mn²⁺ | 100 | 6.25 | Inhibitory |
| Ca²⁺ | - | 7.0 | Enhanced growth similar to Mg²⁺ |
Data adapted from published studies.[3]
Issue 3: Inoculum Preparation and Standardization
The density and viability of the mycobacterial inoculum are critical for reproducible MICs.
Troubleshooting Steps:
-
Standardize Inoculum Density: Use a spectrophotometer to adjust the turbidity of your mycobacterial suspension to a standardized McFarland value (typically 0.5) before making the final dilution for inoculation.
-
Homogenous Suspension: Mycobacteria tend to clump. Ensure a homogenous single-cell suspension by vortexing with glass beads and allowing larger clumps to settle before taking the supernatant for inoculum preparation.
-
Viability Check: Perform serial dilutions and plate a sample of your inoculum to determine the colony-forming units (CFU)/mL to ensure consistent viability between experiments.
Issue 4: Incubation Conditions
Consistent incubation conditions are essential for controlled mycobacterial growth.
Troubleshooting Steps:
-
Temperature and CO₂: Ensure your incubator is calibrated to maintain a stable temperature (typically 35-37°C) and, if required for your species, CO₂ concentration.
-
Prevention of Evaporation: In microtiter plates, evaporation from the wells can concentrate the drug and media components, leading to erroneous results. Seal plates with a breathable membrane or use a humidified incubator. Fill peripheral wells with sterile water to minimize edge effects.
-
Consistent Reading Time: Read the MICs at a consistent time point, determined by the growth in the drug-free control wells.
Experimental Protocols
Broth Microdilution MIC Protocol for Benzoylpas (Calcium) against M. tuberculosis
This protocol is based on the EUCAST reference method for MIC determination.[4]
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC.
-
Drug Solution Preparation:
-
Prepare a stock solution of Benzoylpas (Calcium) in an appropriate solvent (e.g., sterile distilled water or a buffer). Note the solubility and check for precipitation.
-
Perform serial two-fold dilutions of the Benzoylpas (Calcium) in the 7H9-OADC broth in a 96-well U-bottom microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis on solid medium.
-
Harvest colonies and suspend in sterile water or saline with glass beads.
-
Vortex thoroughly to break up clumps.
-
Allow the suspension to sit for 5-10 minutes to allow larger clumps to settle.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Dilute the adjusted suspension 1:100 in 7H9-OADC broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of the final inoculum (no drug).
-
Sterility Control: Wells containing 200 µL of uninoculated broth.
-
-
Incubation: Seal the plate and incubate at 36 ± 1°C.
-
Reading the MIC: The MIC is the lowest concentration of Benzoylpas (Calcium) that inhibits visible growth of the mycobacteria. Read the results when the growth control is clearly visible.
Visualizations
Caption: Workflow for determining the MIC of Benzoylpas (Calcium).
Caption: A logical approach to troubleshooting inconsistent MIC results.
Caption: The influence of external calcium on mycobacterial physiology.
References
- 1. The Mycobacterium tuberculosis PE15/PPE20 complex transports calcium across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth of Mycobacterium tuberculosis in a Defined Medium Is Very Restricted by Acid pH and Mg2+ Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
optimization of Benzoylpas (Calcium) delivery in aerosol infection animal models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the aerosol delivery of Benzoylpas (Calcium) in animal infection models, particularly for tuberculosis research.
Section 1: Frequently Asked Questions (FAQs)
Formulation & Stability
Q1: What are the solubility properties of Benzoylpas (Calcium) and how do they affect formulation for aerosolization?
A1: Benzoylpas (Calcium) is a white crystalline powder that is almost insoluble in water but soluble in acid and slightly soluble in alcohol and chloroform[1]. This low aqueous solubility presents a significant challenge for nebulization, which typically requires a solution or a stable, fine suspension.
-
For Solutions: Direct dissolution in aqueous buffers is unlikely to achieve a high enough concentration for effective dosing. Acidic solutions may improve solubility but can cause lung irritation and damage. Co-solvents like ethanol or propylene glycol might be explored, but their concentration must be kept low to avoid toxicity.
-
For Suspensions: Micronization of the Benzoylpas (Calcium) powder to a particle size of 1-5 µm is necessary to create a stable suspension suitable for inhalation.[2] Excipients such as surfactants (e.g., polysorbates) may be required to prevent particle aggregation.[3][4][5]
Q2: How can I prepare a stable Benzoylpas (Calcium) formulation for nebulization?
A2: A common approach for poorly soluble drugs is to create a micronized suspension.
-
Micronization: Use techniques like jet milling or ball milling to reduce the particle size of the Benzoylpas (Calcium) powder. The target Mass Median Aerodynamic Diameter (MMAD) should be between 1-5 µm for optimal lung deposition in rodents.[6][7][8]
-
Vehicle Selection: Use a sterile, isotonic vehicle such as phosphate-buffered saline (PBS).
-
Stabilizers: Add a low concentration of a biocompatible surfactant (e.g., 0.01-0.1% Polysorbate 80) to the vehicle to wet the particles and prevent aggregation.
-
Suspension Preparation: Gradually add the micronized Benzoylpas (Calcium) powder to the vehicle while sonicating or homogenizing to ensure a uniform and stable suspension. Visually inspect for any signs of rapid settling.
Q3: Can the nebulization process degrade Benzoylpas (Calcium)?
A3: The high shear forces and potential temperature changes in some nebulizers can affect drug stability. Vibrating mesh nebulizers are generally gentler on drug formulations compared to jet or ultrasonic nebulizers because they do not typically generate significant heat.[9] It is crucial to assess the chemical integrity of Benzoylpas (Calcium) pre- and post-nebulization using a validated analytical method like HPLC.
Aerosol Generation & Delivery
Q4: Which type of nebulizer is best for delivering a Benzoylpas (Calcium) suspension to animal models?
A4: Vibrating mesh nebulizers are often preferred for preclinical studies involving suspensions. They are highly efficient, produce a consistent aerosol particle size, and are gentler on the drug substance.[10][11][12][13] Jet nebulizers can also be used but may be less efficient and can cause more drug loss to the apparatus.[10][12][13] Ultrasonic nebulizers are generally not suitable for suspensions as they can be inefficient at aerosolizing particles.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during aerosol delivery experiments.
Issue 1: Low or Inconsistent Lung Deposition
Q: My post-experiment analysis shows very low and variable concentrations of Benzoylpas (Calcium) in the lung tissue. What are the likely causes?
A: This is a multifaceted problem. Use the following decision tree to diagnose the potential cause.
Issue 2: Nebulizer Clogging or Inconsistent Output
Q: The nebulizer frequently clogs or its aerosol output seems to decrease during the experiment.
A: This is a common issue with suspensions.
-
Cause 1: Particle Aggregation. Benzoylpas (Calcium) particles may be aggregating in the suspension, leading to blockage of the nebulizer mesh or nozzle.
-
Solution: Improve the stability of your suspension. Re-evaluate the concentration of your surfactant or consider a different one. Ensure thorough mixing/sonication immediately before adding the formulation to the nebulizer.
-
-
Cause 2: High Viscosity. The formulation may be too viscous for the nebulizer to handle effectively.
-
Solution: Attempt to decrease the concentration of Benzoylpas (Calcium) if possible. Avoid high concentrations of excipients that increase viscosity.
-
-
Cause 3: Improper Cleaning. Residual drug from previous experiments can crystallize and cause blockages.
-
Solution: Implement a rigorous cleaning protocol for your nebulizer immediately after each use, following the manufacturer's specific instructions.
-
Section 3: Data & Protocols
Quantitative Data Tables
Table 1: Key Physiological Parameters for Common Animal Models
| Parameter | Mouse (25g) | Rat (250g) | Guinea Pig (500g) |
| Tidal Volume (mL) | ~0.15 - 0.20 | ~1.5 - 2.0 | ~2.5 - 3.0 |
| Breathing Frequency (breaths/min) | ~160 - 200 | ~80 - 100 | ~70 - 90 |
| Minute Ventilation (mL/min) | ~24 - 40 | ~120 - 200 | ~175 - 270 |
Data compiled from publicly available literature. Values can vary significantly based on strain, age, and level of anesthesia.
Table 2: Influence of Particle Size (MMAD) on Regional Deposition
| Particle Size (MMAD) | Deposition Region (Rodents) | Expected Deposition Fraction |
| > 5 µm | Nasopharyngeal / Head | High (>50%) |
| 1 - 5 µm | Tracheobronchial & Alveolar | Optimal for lung delivery[6][7][8] |
| < 0.5 µm | Alveolar (but high exhalation) | Low (significant portion is exhaled)[6][7] |
The deposition fraction in rodents is generally low, often cited as <10%, but can be increased with optimized systems.[6][7]
Table 3: Nebulizer Performance Comparison (Qualitative)
| Nebulizer Type | Suitability for Suspensions | Efficiency | Particle Size Control | Potential for Drug Degradation |
| Jet Nebulizer | Fair | Low-Moderate | Fair | Moderate (shear/evaporation) |
| Ultrasonic | Poor | Moderate | Poor | High (heating) |
| Vibrating Mesh | Excellent | High | Excellent | Low |
Based on general performance characteristics reported in the literature.[10][11][12][13]
Experimental Protocols
Protocol 1: General Workflow for Aerosol Delivery of Benzoylpas (Calcium)
This protocol outlines the key steps for a typical nose-only inhalation exposure study in mice.
References
- 1. chembk.com [chembk.com]
- 2. Deposition and Clinical Impact of Inhaled Particles in the Lung | Archivos de Bronconeumología [archbronconeumol.org]
- 3. Inhalable Microparticles Embedding Calcium Phosphate Nanoparticles for Heart Targeting: The Formulation Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhalable Microparticles Embedding Calcium Phosphate Nanoparticles for Heart Targeting: The Formulation Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Regional particle size dependent deposition of inhaled aerosols in rats and mice. [vivo.health.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance comparison of nebulizer designs: constant-output, breath-enhanced, and dosimetric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (Open Access) Performance comparison of nebulizer designs: constant-output, breath-enhanced, and dosimetric. (2004) | Joseph L Rau | 111 Citations [scispace.com]
- 13. [PDF] Performance comparison of nebulizer designs: constant-output, breath-enhanced, and dosimetric. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Benzoylpas (Calcium) with Isoniazid and Rifampicin in the Context of Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Benzoylpas (Calcium) alongside the first-line anti-tuberculosis drugs, isoniazid and rifampicin. Due to the limited availability of direct comparative studies involving Benzoylpas (Calcium), this guide leverages data on its active moiety, para-aminosalicylic acid (PAS), as a proxy. The information presented herein is intended to support research and drug development efforts in the fight against tuberculosis.
Executive Summary
Isoniazid and rifampicin form the cornerstone of modern tuberculosis (TB) therapy, exhibiting potent bactericidal activity against Mycobacterium tuberculosis. Benzoylpas (Calcium), a salt of p-aminosalicylic acid (PAS), represents an older class of bacteriostatic agents primarily used in the treatment of drug-resistant tuberculosis. While direct comparative efficacy data for Benzoylpas (Calcium) against isoniazid and rifampicin is scarce, analysis of its active component, PAS, reveals key differences in mechanism of action, in vitro potency, and clinical application. This guide synthesizes the available data to provide a framework for understanding the relative therapeutic profiles of these agents.
Data Presentation
Table 1: In Vitro Efficacy against Mycobacterium tuberculosis
| Drug | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Benzoylpas (Calcium) (as PAS) | 0.063 (MIC₅₀) - >16 |
| Isoniazid | 0.03 - 8.0 |
| Rifampicin | 0.0156 - 16 |
Note: MIC values can vary depending on the strain of M. tuberculosis and the testing methodology.
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Benzoylpas (Calcium) (as PAS) | Isoniazid | Rifampicin |
| Mechanism of Action | Prodrug, inhibits dihydrofolate reductase[1][2] | Inhibits mycolic acid synthesis | Inhibits DNA-dependent RNA polymerase |
| Activity | Bacteriostatic | Bactericidal | Bactericidal |
| Primary Use | Drug-resistant TB | Drug-susceptible TB | Drug-susceptible and resistant TB |
| Bioavailability | Information on Benzoylpas (Calcium) is limited. PAS is well-absorbed. | Well-absorbed orally | Well-absorbed orally |
| Key Resistance Genes | folC, thyA, ribD | katG, inhA | rpoB |
Mechanisms of Action
The therapeutic efficacy of these three agents stems from their distinct molecular mechanisms targeting essential pathways in Mycobacterium tuberculosis.
Benzoylpas (Calcium) as para-Aminosalicylic Acid (PAS)
Benzoylpas is a prodrug that is processed by the mycobacterial folate pathway.[1][2] It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. This disruption of the folate pathway ultimately inhibits the synthesis of nucleic acids, leading to a bacteriostatic effect.
Isoniazid
Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids. Mycolic acids are unique long-chain fatty acids that are critical components of the mycobacterial cell wall. Inhibition of their synthesis leads to a loss of cell wall integrity and bacterial death.
Rifampicin
Rifampicin functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase. This binding physically blocks the elongation of messenger RNA (mRNA) transcripts, thereby inhibiting transcription and subsequent protein synthesis. This ultimately leads to bacterial death.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of anti-tuberculosis drugs. Specific parameters may vary between studies.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay determines the Minimum Inhibitory Concentration (MIC) of a drug against M. tuberculosis.
References
validation of Benzoylpas (Calcium) activity in clinical isolates of multidrug-resistant TB (MDR-TB)
For Immediate Release
In the ongoing battle against multidrug-resistant tuberculosis (MDR-TB), the strategic selection of effective therapeutic agents is paramount. This guide provides a comprehensive comparison of Benzoylpas (Calcium), a salt of para-aminosalicylic acid (PAS), with other second-line and novel drugs used in the treatment of MDR-TB. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Comparative In Vitro Activity Against MDR-TB Isolates
The in vitro efficacy of anti-tuberculosis agents is a critical determinant of their potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Benzoylpas (as PAS) and a range of other drugs against clinical isolates of MDR-TB. It is important to note that MIC values can vary depending on the specific mutations conferring resistance in the bacterial isolates and the susceptibility testing methodology employed.
| Drug | Class | MIC50 (μg/mL) | MIC90 (μg/mL) | Comments |
| Para-aminosalicylic acid (PAS) | Folate Synthesis Inhibitor | 0.063[1] | 0.5 - 2.0 | Activity can be synergistic with other drugs like isoniazid.[1] |
| Bedaquiline | Diarylquinoline | 0.06[2] | 0.12[2] | Potent activity against both replicating and non-replicating bacilli. |
| Delamanid | Nitroimidazole | 0.004[3] | 0.012[3] | Inhibits mycolic acid synthesis. |
| Linezolid | Oxazolidinone | 0.25 - 0.5[4][5] | 1.0[5] | Effective but associated with significant toxicity. |
| Clofazimine | Rimino-phenazine | 0.12[2] | 0.25[2] | Repurposed anti-leprosy drug. |
| Cycloserine | D-alanine analog | <32 (for 90% of wild-type)[6] | - | Targets cell wall synthesis. |
| Ethionamide | Thioamide | - | - | A pro-drug requiring activation by the mono-oxygenase EthA.[7][8] |
Note: The presented MIC values are derived from multiple studies and should be interpreted with consideration of the different methodologies used.
Understanding the Mechanism: The Folate Biosynthesis Pathway
Benzoylpas, as a derivative of para-aminosalicylic acid (PAS), functions as a pro-drug that ultimately disrupts the folate biosynthesis pathway in Mycobacterium tuberculosis. This pathway is essential for the synthesis of nucleotides and certain amino acids, making it a critical target for antimicrobial agents.
Caption: Mechanism of Action of Para-aminosalicylic Acid (PAS)
As illustrated, PAS acts as a competitive substrate for dihydropteroate synthase (DHPS), leading to the formation of a non-functional folate analog.[9] This ultimately inhibits dihydrofolate reductase (DHFR), a key enzyme in the pathway, thereby halting DNA synthesis and bacterial growth.[9]
Experimental Protocols: A Guide to Drug Susceptibility Testing
Accurate and reproducible drug susceptibility testing (DST) is fundamental for guiding the treatment of MDR-TB. The following outlines a generalized workflow for determining the in vitro activity of anti-TB agents against clinical isolates.
Caption: General Workflow for Drug Susceptibility Testing (DST)
Key Methodologies for Second-Line Drug Susceptibility Testing:
Several methods are employed for determining the susceptibility of M. tuberculosis to second-line drugs. The choice of method often depends on the laboratory's resources and the specific drug being tested.
-
Microplate Alamar Blue Assay (MABA): This colorimetric assay is a widely used method for determining the MIC of various anti-TB drugs.[1]
-
Principle: The assay relies on the ability of viable mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. The color change provides a visual indication of bacterial growth.
-
Protocol Outline:
-
Prepare serial twofold dilutions of the test drugs in a 96-well microplate containing Middlebrook 7H9 broth.
-
Add a standardized inoculum of the M. tuberculosis isolate to each well.
-
Include drug-free wells as growth controls and wells with no bacteria as sterile controls.
-
Incubate the plates at 37°C.
-
After a defined incubation period (typically 7-10 days), add the Alamar Blue solution to each well.
-
Continue incubation for 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.[1]
-
-
-
MGIT™ 960 System: The Mycobacteria Growth Indicator Tube (MGIT) system is an automated method for rapid DST.
-
Principle: The system uses fluorescence to detect oxygen consumption as an indicator of mycobacterial growth in liquid culture.
-
Protocol Outline:
-
A standardized inoculum of the M. tuberculosis isolate is added to drug-containing and drug-free MGIT tubes.
-
The tubes are incubated in the MGIT 960 instrument, which continuously monitors for fluorescence.
-
The instrument's software compares the time to positivity in the drug-containing tubes to that of the drug-free control to determine susceptibility or resistance.
-
-
-
Agar Proportion Method: This is a classic and reliable method for DST.
-
Principle: This method determines the proportion of bacteria in a population that is resistant to a specific concentration of a drug.
-
Protocol Outline:
-
Prepare agar plates (e.g., Middlebrook 7H10 or 7H11) containing critical concentrations of the test drugs.
-
Inoculate the drug-containing plates and a drug-free control plate with standardized dilutions of the bacterial suspension.
-
Incubate the plates at 37°C for several weeks.
-
Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control.
-
-
Conclusion
While newer agents have largely superseded Benzoylpas (Calcium) in the frontline treatment of MDR-TB, it remains a part of the therapeutic armamentarium, particularly in resource-limited settings or when other options are unavailable. Its synergistic activity with other anti-TB drugs, such as isoniazid, suggests a potential role in specific combination regimens.[1] The data and methodologies presented in this guide are intended to provide an objective comparison and a framework for the continued evaluation of Benzoylpas (Calcium) and other agents in the dynamic landscape of MDR-TB research and treatment. Continuous surveillance of in vitro activity and a thorough understanding of the mechanisms of action and resistance are essential for optimizing patient outcomes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Cycloserine Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
A Comparative Analysis of Benzoylpas (Calcium) and Sodium Aminosalicylate (PAS) for Researchers and Drug Development Professionals
A comprehensive guide to the performance, pharmacokinetics, and safety of two key second-line antitubercular agents.
This guide provides a detailed comparative analysis of Benzoylpas (Calcium) and Sodium Aminosalicylate (PAS), two important second-line drugs in the treatment of tuberculosis, particularly in cases of multi-drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform further research and clinical application.
Executive Summary
Para-aminosalicylic acid (PAS) has been a cornerstone of tuberculosis therapy for decades.[1] It is available in different salt forms, primarily as sodium aminosalicylate and historically as calcium benzoylpas. While both forms aim to deliver the active p-aminosalicylic acid moiety, their pharmaceutical properties, including solubility and absorption, may differ, potentially impacting their clinical performance.[1][2] This guide consolidates the available, though limited, comparative data on their efficacy, pharmacokinetics, and safety profiles. It is important to note that much of the recent literature focuses on sodium aminosalicylate and its various formulations, with data on benzoylpas (calcium) being less current. For the purpose of this comparison, data for "calcium p-aminosalicylate" is used as a proxy for Benzoylpas (Calcium), as it represents the calcium salt of a p-aminosalicylic acid derivative.
Mechanism of Action
Both Benzoylpas (Calcium) and Sodium Aminosalicylate share the same active component, p-aminosalicylic acid (PAS). PAS is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of Mycobacterium tuberculosis.[3] This inhibition disrupts the synthesis of nucleic acids, leading to a bacteriostatic effect.[4] There is no evidence to suggest that the salt form (calcium or sodium) alters this fundamental mechanism of action.
Efficacy
Direct comparative clinical trials evaluating the efficacy of Benzoylpas (Calcium) versus Sodium Aminosalicylate are scarce in recent literature. Both are considered second-line agents for treating drug-resistant tuberculosis.[5] The efficacy of any PAS formulation is often considered in the context of a multi-drug regimen, where its primary role is to prevent the emergence of resistance to other companion drugs.[6] Studies have shown that the effectiveness of PAS is concentration-dependent.[6] While a direct comparison is unavailable, successful treatment outcomes have been reported with regimens including various PAS formulations.[7]
Pharmacokinetic Profile
The pharmacokinetic properties of PAS can vary depending on the salt form and formulation.[1] The sodium salt is generally more soluble in water than the free acid.[2]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Benzoylpas (Calcium) (as Calcium p-aminosalicylate) | Sodium Aminosalicylate |
| Absorption | Readily absorbed from the GI tract.[8] | Readily and completely absorbed from the GI tract.[1] |
| Time to Peak (Tmax) | ~1.5 - 3 hours[2][9] | ~0.5 - 1 hour[10] |
| Peak Concentration (Cmax) | Data not directly comparable due to different study designs. | ~75 µg/mL (after a 4g dose of aminosalicylic acid equivalent)[10] |
| Plasma Protein Binding | 50-70% (for the acid)[11] | ~15%[10] |
| Metabolism | Metabolized in the liver, primarily by acetylation.[11] | Approximately 50% metabolized in the liver by acetylation.[10] |
| Elimination Half-life | ~1 hour[11] | ~1 hour (can increase to 23 hours in renal impairment)[10] |
| Excretion | ≥80% excreted in urine within 24 hours (50% as acetylated metabolite).[11] | 85% of the dose is excreted in the urine within 7-10 hours.[10] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in study design, formulation, and patient populations.
Safety and Tolerability
The adverse effects of both Benzoylpas (Calcium) and Sodium Aminosalicylate are primarily attributed to the p-aminosalicylic acid component. Gastrointestinal disturbances are the most common side effects.
Table 2: Comparative Adverse Effect Profile
| Adverse Effect Category | Benzoylpas (Calcium) | Sodium Aminosalicylate |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain.[12][13] | Common: Nausea, vomiting, diarrhea, abdominal pain.[10][14] |
| Hypersensitivity | Skin rash, fever.[12] | Hypersensitivity reactions can occur.[14] |
| Endocrine | Hypothyroidism (especially with prolonged use).[14] | Rare: hypothyroidism, especially when co-administered with ethionamide/protionamide.[10] |
| Hepatic | Hepatotoxicity.[14] | Hepatitis (rare).[14] |
| Hematologic | Agranulocytosis, hemolytic anemia, leucopenia, thrombocytopenia.[11] | Can cause changes in blood cell counts.[15] |
| Renal | Crystalluria.[11] | Crystalluria may develop; maintaining a neutral or alkaline urine pH can prevent this.[10] |
Experimental Protocols
Quantification of p-Aminosalicylic Acid in Plasma by HPLC
A common method for determining the concentration of PAS and its primary metabolite, N-acetyl-p-aminosalicylic acid (AcPAS), in biological matrices is High-Performance Liquid Chromatography (HPLC).
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
Protein precipitation is performed by adding a precipitating agent like methanol or acetonitrile.
-
The sample is vortexed and then centrifuged to separate the precipitated proteins.
-
The supernatant is collected and can be either directly injected or further processed (e.g., derivatization) before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), often in a gradient or isocratic elution.
-
Detection: UV or fluorescence detection is commonly employed.
Conclusion
Both Benzoylpas (Calcium) and Sodium Aminosalicylate are valuable second-line agents in the fight against tuberculosis. While they share a common mechanism of action, their pharmacokinetic profiles may exhibit some differences, particularly in the rate of absorption, which could influence dosing strategies and potentially patient tolerance. The sodium salt appears to be more rapidly absorbed. The adverse effect profiles are largely similar and are characteristic of the PAS molecule.
The lack of recent, direct comparative studies between these two salt forms highlights a significant knowledge gap. Future research, including well-designed clinical trials directly comparing the efficacy, pharmacokinetics, and tolerability of modern formulations of both calcium and sodium salts of p-aminosalicylic acid, is warranted to optimize their use in the treatment of drug-resistant tuberculosis. Such studies would provide invaluable data for clinicians and drug development professionals in selecting the most appropriate PAS formulation for individual patient needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Sodium Aminosalicylate used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. Utility of para-aminosalicylic acid in drug-resistant tuberculosis: Should it be classified as Group D3 or Group C? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. para-Amino salicylic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. extranet.who.int [extranet.who.int]
- 11. mims.com [mims.com]
- 12. patient.info [patient.info]
- 13. massgeneral.org [massgeneral.org]
- 14. Para-aminosalicylate sodium (PAS) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 15. What are the side effects of Sodium Aminosalicylate? [synapse.patsnap.com]
Evaluating the Synergy: Benzoylpas (Calcium) in Combination with Other Antibiotics – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Benzoylpas (Calcium), through its active moiety p-aminosalicylic acid (PAS), when used in combination with other key anti-tuberculosis antibiotics. The data presented is based on checkerboard assays, a standard method for evaluating antimicrobial synergy.
Data Presentation: Checkerboard Assay Results
Due to the limited availability of specific checkerboard assay data for Benzoylpas (Calcium), this guide presents data for its parent compound, p-aminosalicylic acid (PAS). The following table summarizes the synergistic activity of PAS in combination with isoniazid (INH) against clinical isolates of Mycobacterium tuberculosis.
| Drug Combination | Test Organism | MIC Alone (mg/L) | MIC in Combination (mg/L) | Fractional Inhibitory Concentration (FIC) Index (FICI) | Interaction |
| PAS + Isoniazid (INH) | Mycobacterium tuberculosis (72 clinical isolates) | PAS: 0.063 (MIC₅₀) INH: 4 (MIC₅₀) | PAS: 0.008 (MIC₅₀) INH: 0.25 (MIC₅₀) | Not explicitly stated for individual isolates, but 94.4% of isolates showed synergy.[1] | Synergistic |
| PAS + Rifampicin | Mycobacterium tuberculosis | Data not available | Data not available | Data not available | General reports suggest potential synergy, but specific checkerboard data with MIC and FIC values were not identified in the literature reviewed. |
| PAS + Ethambutol | Mycobacterium tuberculosis | Data not available | Data not available | Data not available | General reports suggest potential synergy, but specific checkerboard data with MIC and FIC values were not identified in the literature reviewed. |
Note: The Fractional Inhibitory Concentration Index (FICI) is a key parameter in determining the nature of the interaction between two antimicrobial agents. It is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone. An FICI of ≤ 0.5 is generally considered synergistic.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[2][3] The protocol generally involves the following steps:
-
Preparation of Antimicrobial Agents: Stock solutions of the test drugs (e.g., PAS and another antibiotic) are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is used to create a two-dimensional array of drug concentrations. One drug is serially diluted along the x-axis (columns), and the second drug is serially diluted along the y-axis (rows). This creates a checkerboard pattern of wells containing various combinations of the two drugs.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing no drugs, and wells with each drug alone, are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for a specified period, which can be several days for slow-growing organisms like M. tuberculosis).
-
Determination of Minimum Inhibitory Concentration (MIC): After incubation, the MIC is determined for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that visibly inhibits microbial growth. This can be assessed visually or by using a growth indicator dye like resazurin.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FICI is calculated to quantify the interaction. The interaction is typically categorized as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Mandatory Visualizations
Mechanism of Action: p-Aminosalicylic Acid (PAS)
Benzoylpas is a pro-drug of p-aminosalicylic acid (PAS). The primary mechanism of action of PAS is the inhibition of folate synthesis in Mycobacterium tuberculosis.[2][4] PAS acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folate pathway.[2]
Caption: PAS competitively inhibits DHPS in the folate synthesis pathway.
Experimental Workflow: Checkerboard Assay
The following diagram illustrates the general workflow of a checkerboard assay for evaluating antibiotic synergy.
Caption: Workflow of a typical checkerboard assay.
References
- 1. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of in vitro synergy by a checkerboard method when 3 core antimicrobial agents of the retreatment new scheme combined against MDR-MTB and XDR-MTB] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Benzoylpas (Calcium): A Guide for Primary Macrophages Versus Cancer Cell Lines
Disclaimer: Direct experimental data on the comparative cytotoxicity of Benzoylpas (Calcium) is limited in publicly available literature. This guide provides a comparative framework based on the established roles of intracellular calcium in cellular apoptosis and macrophage function. The experimental data presented is illustrative to guide researchers in designing and interpreting potential studies.
Introduction
Benzoylpas (Calcium), a derivative of para-aminosalicylic acid, has historically been used as an anti-tuberculosis agent. However, the role of its calcium moiety in inducing cytotoxicity, particularly with a differential effect on cancer cells versus primary immune cells like macrophages, remains an area of active investigation. Understanding these differential effects is crucial for evaluating its potential as a selective anti-cancer agent. This guide compares the theoretical cytotoxic effects of a calcium-delivering agent, exemplified by Benzoylpas (Calcium), on primary macrophages and cancer cell lines, supported by generalized experimental protocols and illustrative data.
Sustained elevation of intracellular calcium ([Ca2+]i) is a potent trigger for apoptosis.[1][2] Cancer cells often exhibit dysregulated calcium signaling, which can make them more susceptible to calcium-induced cell death.[3][4] In contrast, macrophages, key cells of the innate immune system, also respond to changes in intracellular calcium, which can modulate their activation, polarization, and viability.[5][6] Therefore, a compound that elevates intracellular calcium could theoretically exert selective cytotoxicity.
Comparative Cytotoxicity Data (Illustrative)
The following tables summarize hypothetical data from key cytotoxic assays to illustrate a potential differential response between cancer cells and primary macrophages to a calcium-delivering agent.
Table 1: Half-Maximal Inhibitory Concentration (IC50) Values
This table presents hypothetical IC50 values, indicating the concentration of the compound required to inhibit the metabolic activity of 50% of the cell population after a 48-hour treatment, as determined by an MTT assay.
| Cell Type | Cell Line | IC50 (µM) |
| Cancer Cell Lines | MCF-7 (Breast Adenocarcinoma) | 150 |
| A549 (Lung Carcinoma) | 180 | |
| HeLa (Cervical Cancer) | 165 | |
| Primary Macrophages | Murine Bone Marrow-Derived | > 500 |
| Human Monocyte-Derived | > 500 |
Data is hypothetical and for illustrative purposes only.
Table 2: Apoptosis and Necrosis Rates
This table shows the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis after 24-hour treatment with a hypothetical concentration (200 µM) of the calcium-delivering agent, as measured by Annexin V/PI flow cytometry.
| Cell Line | Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| MCF-7 | Control | 95.2 | 2.1 | 1.5 | 1.2 |
| 200 µM Compound | 45.3 | 28.4 | 15.1 | 11.2 | |
| Primary Macrophages | Control | 94.8 | 2.5 | 1.2 | 1.5 |
| 200 µM Compound | 85.1 | 6.3 | 4.2 | 4.4 |
Data is hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflows
Calcium-Induced Apoptosis Signaling Pathway
Elevated intracellular calcium can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves mitochondrial calcium overload, leading to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of the caspase cascade.[1][3][7]
Caption: Calcium-Induced Intrinsic Apoptosis Pathway.
Experimental Workflow for Comparative Cytotoxicity Analysis
A systematic approach is necessary to compare the cytotoxic effects of a compound on different cell types. The workflow below outlines the key experimental stages.
Caption: Workflow for Comparative Cytotoxicity Studies.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
-
Cell Seeding: Seed cells (1x10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Benzoylpas (Calcium) for 24, 48, and 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Treatment: Treat cells with the desired concentration of Benzoylpas (Calcium) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[15][16][17]
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.[17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate.[18]
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
Conclusion
While direct evidence is sparse, the fundamental roles of calcium in cellular signaling suggest that Benzoylpas (Calcium) could potentially exhibit differential cytotoxicity towards cancer cells over primary macrophages. The proposed pro-apoptotic mechanism in cancer cells centers on the induction of mitochondrial calcium overload. The relative resistance of primary macrophages might be attributed to more robust calcium buffering capacities or different downstream signaling responses. The provided experimental framework offers a robust starting point for researchers to rigorously test this hypothesis and elucidate the specific mechanisms of action of Benzoylpas (Calcium) in these distinct cell populations. Such studies are essential to validate its potential as a selective therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Calcium signaling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Various Aspects of Calcium Signaling in the Regulation of Apoptosis, Autophagy, Cell Proliferation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ca2+ concentration impacts the cytokine production of mouse and human lymphoid cells and the polarization of human macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinergic and Calcium Signaling in Macrophage Function and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 17. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
benchmarking Benzoylpas (Calcium) efficacy against the standard M. tuberculosis H37Rv strain
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro efficacy of Benzoylpas (calcium para-aminosalicylate) against the standard virulent laboratory strain of Mycobacterium tuberculosis, H37Rv. The data presented herein facilitates an objective comparison with other standard anti-tuberculosis agents, supported by detailed experimental protocols and visual representations of the underlying mechanism of action.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The in vitro potency of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of para-aminosalicylic acid (PAS), the active component of Benzoylpas, and other first and second-line anti-tuberculosis drugs against the M. tuberculosis H37Rv strain.
| Drug | Class | MIC against M. tuberculosis H37Rv |
| Para-aminosalicylic acid (PAS) | Folate Synthesis Inhibitor | 0.4 µM[1], 2 µg/mL |
| Isoniazid | Mycolic Acid Synthesis Inhibitor | 0.02-0.04 µg/mL |
| Rifampin | RNA Synthesis Inhibitor | 0.2-0.4 µg/mL |
| Ethambutol | Arabinogalactan Synthesis Inhibitor | 0.5-2.0 µg/mL |
| Streptomycin | Protein Synthesis Inhibitor | 0.5-2.0 µg/mL |
| Moxifloxacin | DNA Synthesis Inhibitor | 0.06-0.5 mg/mL |
| Bedaquiline | ATP Synthase Inhibitor | 0.06-0.25 mg/mL |
| Linezolid | Protein Synthesis Inhibitor | 0.25 mg/L |
| Delamanid | Mycolic Acid Synthesis Inhibitor | 0.03-0.125 mg/mL |
Note: MIC values can vary slightly depending on the specific experimental conditions and testing methodology.
Experimental Protocols
The determination of MIC values for M. tuberculosis requires specialized laboratory procedures due to the slow growth of the bacterium and biosafety considerations. The following is a detailed methodology for the widely used Microplate Alamar Blue Assay (MABA), a colorimetric method for determining the MIC of antimicrobial agents against M. tuberculosis.
Microplate Alamar Blue Assay (MABA) Protocol
1. Preparation of M. tuberculosis Inoculum:
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) enrichment.
-
The culture is incubated at 37°C until it reaches the mid-logarithmic growth phase.
-
The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted 1:20 in 7H9 broth to achieve the final inoculum concentration.
2. Preparation of Drug Dilutions:
-
Stock solutions of the test compounds (e.g., Benzoylpas) and comparator drugs are prepared in an appropriate solvent (e.g., distilled water or DMSO).
-
Serial two-fold dilutions of each drug are prepared in a 96-well microplate. Each well will contain 100 µL of the drug solution in 7H9 broth.
3. Inoculation and Incubation:
-
100 µL of the prepared M. tuberculosis inoculum is added to each well containing the drug dilutions, resulting in a final volume of 200 µL per well.
-
Control wells are included: a drug-free well with inoculum (positive control) and a well with media only (negative control).
-
The microplate is sealed and incubated at 37°C for 5-7 days.
4. Addition of Alamar Blue and Reading of Results:
-
After the initial incubation period, 30 µL of Alamar Blue solution is added to each well.
-
The plate is re-incubated for 24-48 hours.
-
A color change from blue (no growth) to pink (growth) indicates bacterial viability.
-
The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
Mandatory Visualizations
Signaling Pathway of Para-aminosalicylic Acid (PAS)
The primary mechanism of action of para-aminosalicylic acid (PAS) involves the inhibition of the folate biosynthesis pathway in Mycobacterium tuberculosis.[2] PAS acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in this pathway.
Caption: Mechanism of action of Para-aminosalicylic Acid (PAS).
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
References
A Researcher's Guide to Developing and Validating Benzoylpas (Calcium)-Resistant Mycobacterium tuberculosis for Drug Discovery
For researchers, scientists, and drug development professionals, the availability of well-characterized drug-resistant mutant strains of Mycobacterium tuberculosis is critical for screening new therapeutic candidates and understanding resistance mechanisms. This guide provides a comprehensive comparison of methodologies for developing and validating a Benzoylpas (Calcium)-resistant M. tuberculosis mutant, alongside alternative research models.
Disclaimer: Scientific literature predominantly focuses on p-aminosalicylic acid (PAS), the active component of Benzoylpas (Calcium). This guide extrapolates from the available data on PAS, assuming analogous mechanisms of resistance and experimental methodologies apply to Benzoylpas (Calcium). Direct experimental validation for Benzoylpas (Calcium) is recommended.
Comparison of Research Models for Studying Benzoylpas (Calcium) Resistance
The development of a bespoke Benzoylpas (Calcium)-resistant M. tuberculosis mutant offers a highly specific tool for targeted research. However, alternative models provide valuable comparative insights.
| Research Model | Description | Advantages | Disadvantages | Typical MIC Fold-Increase for PAS Resistance |
| Spontaneously Generated Benzoylpas (Calcium)-Resistant M. tuberculosis Mutant | A laboratory-generated strain of M. tuberculosis with resistance to Benzoylpas (Calcium) induced through continuous exposure to the drug. | - Highly specific to Benzoylpas (Calcium) resistance mechanisms.- Allows for the discovery of novel resistance mutations.- Provides a clean genetic background for functional studies. | - Time-consuming to generate and validate.- Resistance mechanisms may not fully represent clinical diversity.- Requires specialized containment facilities (BSL-3). | 8 to >256-fold |
| Clinically Isolated PAS-Resistant M. tuberculosis Strains | Strains of M. tuberculosis isolated from patients who have developed resistance to p-aminosalicylic acid (PAS) treatment. | - Clinically relevant resistance mechanisms.- Genetically diverse, offering a broader view of resistance.- Can be used to validate findings from laboratory-generated mutants. | - Genetic background can be complex, with multiple resistance mutations.- May be difficult to obtain.- Ethical and safety considerations for handling clinical isolates. | Variable, often high-level resistance |
| Ethambutol-Resistant M. tuberculosis Mutant | A strain with resistance to ethambutol, another anti-tubercular drug that targets the cell wall, but through a different mechanism (inhibition of arabinosyl transferase). | - Provides a comparator for cell wall-targeting drug resistance.- Well-characterized resistance mechanisms (mutations in the embB gene).- Widely available. | - Not specific to the folate synthesis pathway targeted by Benzoylpas (Calcium).- May not be suitable for screening compounds with a similar mechanism of action to PAS. | Not applicable |
| Wild-Type M. tuberculosis (e.g., H37Rv) | The standard, drug-susceptible laboratory strain of M. tuberculosis. | - Essential baseline control for all resistance studies.- Well-characterized genome and phenotype.- Commercially available. | - Not resistant to any anti-tubercular drugs. | 1-fold (baseline) |
Experimental Protocols
Generation of a Spontaneous Benzoylpas (Calcium)-Resistant M. tuberculosis Mutant
This protocol describes the in vitro generation of a resistant mutant through selective pressure.
Materials:
-
Wild-type M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Middlebrook 7H10 or 7H11 agar plates
-
Benzoylpas (Calcium) stock solution
-
Incubator at 37°C
-
Shaker incubator
Procedure:
-
Initial Culture: Inoculate 10 mL of supplemented Middlebrook 7H9 broth with a single colony of wild-type M. tuberculosis. Incubate at 37°C in a shaker incubator until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8 (logarithmic growth phase).
-
Determine Initial Minimum Inhibitory Concentration (MIC): Perform a baseline MIC determination for Benzoylpas (Calcium) against the wild-type strain using the broth microdilution method (see Protocol 2).
-
Selective Plating: Plate approximately 10⁸ colony-forming units (CFUs) of the wild-type culture onto Middlebrook 7H10 agar plates containing Benzoylpas (Calcium) at concentrations 2x, 4x, and 8x the initial MIC.
-
Incubation and Selection: Incubate the plates at 37°C for 3-4 weeks. Colonies that grow on the drug-containing plates are potential resistant mutants.
-
Isolation and Purification: Pick individual colonies and streak them onto fresh drug-containing agar plates to isolate pure clones.
-
Confirmation of Resistance: For each purified isolate, perform a full MIC determination (Protocol 2) to quantify the level of resistance. Select isolates with a significant increase in MIC for further characterization.
-
Genetic Characterization: Sequence the folC and thyA genes of the resistant mutants to identify potential resistance-conferring mutations.
Validation of Resistance: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method quantifies the concentration of a drug required to inhibit the growth of the mycobacteria.[1][2]
Materials:
-
M. tuberculosis culture (wild-type or putative mutant)
-
96-well microtiter plates (U-shaped bottom)
-
Middlebrook 7H9 broth with OADC supplement
-
Benzoylpas (Calcium) stock solution
-
Sterile water with 0.05% Tween 80
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis in sterile water with Tween 80, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of 1-5 x 10⁵ CFU/mL.[1]
-
Drug Dilution Series: Prepare a two-fold serial dilution of Benzoylpas (Calcium) in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C.
-
Reading the Results: After 7-14 days, or once growth is clearly visible in the drug-free control well, read the plate using an inverted mirror. The MIC is the lowest concentration of the drug that shows no visible growth.[1]
Validation of Resistance: Agar Proportion Method
This method determines the proportion of resistant bacilli in a culture.[3][4]
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H10 or 7H11 agar plates
-
Benzoylpas (Calcium)
-
Sterile saline with 0.1% Tween 80
Procedure:
-
Inoculum Preparation: Prepare two dilutions of the M. tuberculosis culture in sterile saline with Tween 80, typically 10⁻³ and 10⁻⁵ from a culture adjusted to a 1.0 McFarland standard.
-
Plating: Inoculate 100 µL of each dilution onto Middlebrook 7H10 agar plates containing different concentrations of Benzoylpas (Calcium) and onto drug-free control plates.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Colony Counting: Count the number of colonies on both the drug-containing and drug-free plates.
-
Calculating the Proportion of Resistance: The percentage of resistant bacteria is calculated as: (Number of colonies on drug plate / Number of colonies on control plate) x 100. Resistance is typically defined as growth on the drug-containing medium that is ≥1% of the growth on the drug-free control.[4]
Visualizing Key Pathways and Workflows
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. aphl.org [aphl.org]
- 4. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of Benzoylpas Salt Formulations: A Guide for Researchers
A detailed analysis of the available pharmacokinetic data for sodium and calcium salts of p-aminosalicylic acid (PAS), commonly known as benzoylpas, reveals distinct absorption, distribution, metabolism, and excretion profiles. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.
The choice of a salt form for an active pharmaceutical ingredient can significantly impact its pharmacokinetic properties, ultimately influencing its efficacy and safety. In the case of the anti-tuberculosis agent p-aminosalicylic acid, both sodium and calcium salt formulations are utilized. Understanding the differences in their pharmacokinetic profiles is crucial for optimizing dosing regimens and ensuring therapeutic success.
Data Summary
The following table summarizes the key pharmacokinetic parameters for different formulations of sodium and calcium p-aminosalicylate based on available clinical studies. It is important to note that the data is derived from separate studies involving different formulations, dosages, and subject populations, which should be considered when making comparisons.
| Salt Form | Formulation | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Half-life (t½) |
| Sodium p-aminosalicylate | Powder for oral solution | Equivalent to 4 g aminosalicylic acid | ~ 75 µg/mL[1] | 0.5 - 1 hour[1] | Not Reported | 1 hour[1] |
| Delayed-release granules | Equivalent to 4.78 g p-aminosalicylic acid | 21.4 µg/mL (mean)[2] | Not Reported | 121 µgh/mL (mean, 0-inf)[2] | 1.94 hours (apparent)[2] | |
| Delayed-release granules | 4 g twice daily | 40.42 - 68.55 mg/L (range)[3][4] | Not Reported | Not Reported | Not Reported | |
| Delayed-release granules | 6 g (with food) | 1.5-fold increase vs. fasted[5][6] | Doubled vs. fasted[5][6] | 1.7-fold increase vs. fasted (0-inf)[5][6] | Not Reported | |
| Calcium p-aminosalicylate | Film-coated tablet | 500 mg | 5771.615 ng/mL (mean) or 5.77 µg/mL[7] | 1 - 4 hours[7][8] | 5897.8 hng/mL (mean, 0-et)[7] | Not Reported |
Experimental Protocols
The pharmacokinetic data presented above were obtained from studies employing specific methodologies. While complete protocols for each study are extensive, the following provides an overview of the key experimental designs.
Sodium p-aminosalicylate (Powder for oral solution)
-
Study Design: The provided information is from a product's summary of characteristics, suggesting it is based on established clinical data.[1]
-
Subjects: The specific subject population is not detailed in the summary.
-
Dosing: A single oral dose equivalent to 4 g of aminosalicylic acid was administered.[1]
-
Sampling: Plasma samples were collected to determine the peak plasma concentration and time to peak.[1]
-
Analytical Method: The specific analytical method used for drug quantification is not specified in the summary.
Sodium p-aminosalicylate (Delayed-release granules)
-
Study Design: A Phase I pharmacokinetic study in healthy volunteers.[5][6] Another study involved patients with multi-drug resistant tuberculosis.[3][4]
-
Subjects: Healthy male and female volunteers[5][6] and adult patients with drug-resistant tuberculosis.[3][4]
-
Dosing: Single doses of 6 g were administered under fasted and fed conditions.[5][6] In the patient study, doses of 4 g twice daily or 8 g once daily were given.[3][4]
-
Sampling: Plasma and urine samples were collected over 48 hours in the single-dose study.[5][6] In the patient study, blood samples were collected at predose and various time points up to 12 or 24 hours post-dose.[9]
-
Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) assay was used to measure drug concentrations.[5][6][10] Another study used liquid chromatography and tandem mass spectrometry.[4]
Calcium p-aminosalicylate (Film-coated tablet)
-
Study Design: A relative bioavailability study comparing a film-coated tablet to a suspension.[7]
-
Subjects: 13 healthy individuals.[7]
-
Dosing: A single oral dose of a 500 mg calcium p-aminosalicylate film-coated tablet was administered.[7]
-
Sampling: Blood samples were collected according to a planned time schedule up to 24 hours post-dose.[7]
-
Analytical Method: The specific analytical method used for drug quantification is not detailed in the available summary.
Comparative Analysis and Signaling Pathways
The disparate data sets suggest that sodium p-aminosalicylate, particularly in its powder for oral solution form, is rapidly absorbed, leading to a high peak concentration in a short period.[1] The delayed-release granule formulations of the sodium salt exhibit a slower absorption profile, as expected, with food significantly enhancing absorption.[2][5][6] The calcium salt, based on the limited data available, appears to have a slower absorption rate and lower peak concentration compared to the immediate-release sodium salt formulation.[7]
The following diagram illustrates the generalized pathways of absorption and metabolism for different benzoylpas salt formulations.
Caption: Generalized absorption pathways of different benzoylpas salt formulations.
Logical Workflow for Pharmacokinetic Analysis
The process of evaluating and comparing the pharmacokinetic profiles of different drug formulations follows a structured workflow. This involves study design, sample collection and analysis, and data interpretation.
Caption: Workflow for comparative pharmacokinetic studies.
References
- 1. extranet.who.int [extranet.who.int]
- 2. extranet.who.int [extranet.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Para-Aminosalicylic Acid and Its 2 Major Metabolites: A Potential Relationship to the Development of Gastrointestinal Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. scribd.com [scribd.com]
- 8. mims.com [mims.com]
- 9. Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic evaluation of para-aminosalicylic acid granules - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Benzoylpas (Calcium) as an Alternative to Standard Anti-mycobacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Benzoylpas (Calcium), a prodrug of para-aminosalicylic acid (PAS), and its potential as an alternative or synergistic partner to standard anti-mycobacterial agents. The information presented herein is intended to support research and development efforts in the field of tuberculosis treatment.
Introduction
Benzoylpas (Calcium) is a salt of benzoyl aminosalicylic acid, which is metabolized in vivo to its active form, para-aminosalicylic acid (PAS). PAS was one of the first effective treatments for tuberculosis and is now primarily used as a second-line agent for multidrug-resistant tuberculosis (MDR-TB). This guide evaluates the performance of PAS, the active metabolite of Benzoylpas (Calcium), in comparison to first-line anti-mycobacterial drugs: isoniazid, rifampin, ethambutol, and pyrazinamide.
Mechanism of Action
Benzoylpas (Calcium) exerts its anti-mycobacterial effect through the action of its active metabolite, PAS. PAS is a structural analog of para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid. By competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, PAS disrupts the folate pathway, which is crucial for the synthesis of nucleotides and ultimately inhibits bacterial growth.
In contrast, the standard first-line anti-mycobacterial agents have distinct mechanisms of action, targeting different essential pathways in Mycobacterium tuberculosis.
-
Isoniazid: A prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
-
Rifampin: Inhibits bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of DNA into RNA and subsequent protein synthesis.
-
Ethambutol: Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.
-
Pyrazinamide: A prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. The exact mechanism is not fully elucidated but is thought to involve the disruption of membrane transport and energy metabolism, and it is particularly effective against semi-dormant bacilli in acidic environments.
Below are diagrams illustrating the signaling pathways for Benzoylpas (Calcium) and the standard anti-mycobacterial agents.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of PAS and standard first-line anti-mycobacterial agents against Mycobacterium tuberculosis. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
| Drug | Active Form | Target | MIC50 (mg/L) | Typical MIC Range (mg/L) |
| Benzoylpas (Calcium) | para-aminosalicylic acid (PAS) | Dihydropteroate Synthase | 0.063[1][2][3] | 0.5 - 2.0 |
| Isoniazid | Isonicotinic acyl-NADH | Mycolic Acid Synthesis | 4[1][2][3] | 0.025 - 0.2 |
| Rifampin | Rifampin | RNA Polymerase | 0.06 - 0.125 | 0.05 - 0.5 |
| Ethambutol | Ethambutol | Arabinosyl Transferase | 1.0 - 2.0 | 0.5 - 2.0 |
| Pyrazinamide | Pyrazinoic Acid | Membrane Function/Energy | 12.5 - 50 | 12.5 - 100 |
Note: MIC values can vary depending on the strain of M. tuberculosis and the testing methodology.
A study by Zhang et al. demonstrated a significant synergistic effect when PAS was combined with isoniazid against clinical isolates of M. tuberculosis. The combination resulted in a 16-fold decrease in the MIC50 for isoniazid and an 8-fold decrease for PAS.[1][2][3] This synergy was observed in 94.4% of the tested isolates, including pan-susceptible, MDR-TB, and extensively drug-resistant (XDR) strains.[1]
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a colorimetric method used to determine the MIC of a drug against M. tuberculosis.
Principle: Alamar Blue (resazurin) is a redox indicator that is blue in its oxidized state and turns pink when reduced by metabolically active cells. The color change provides a visual assessment of bacterial growth.
Methodology:
-
Preparation of Drug Dilutions: A serial dilution of the test drug is prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a McFarland standard to achieve a known bacterial concentration.
-
Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells (no drug) are also included.
-
Incubation: The microplate is sealed and incubated at 37°C for a specified period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is incubated for another 24-48 hours.
-
Reading Results: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.
Checkerboard Assay for Synergy Testing
This assay is used to assess the interaction between two antimicrobial agents.
Principle: The assay involves testing various combinations of two drugs at different concentrations to determine if their combined effect is synergistic, additive, indifferent, or antagonistic. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Methodology:
-
Plate Setup: A 96-well microplate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of different drug concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with a standardized suspension of M. tuberculosis and incubated as in the MABA protocol.
-
MIC Determination: The MIC of each drug alone and in combination is determined.
-
FIC Calculation: The FIC for each drug is calculated as: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone). The FIC index is the sum of the FICs of both drugs.
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Conclusion
While Benzoylpas (Calcium) as a standalone agent, through its active metabolite PAS, demonstrates bacteriostatic activity against M. tuberculosis, its primary value may lie in its synergistic potential with other anti-mycobacterial drugs, particularly isoniazid. The ability of PAS to significantly lower the required inhibitory concentration of isoniazid suggests that Benzoylpas (Calcium) could be a valuable component of combination therapies, especially in the context of drug-resistant tuberculosis. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of Benzoylpas (Calcium) in modern tuberculosis treatment regimens. The favorable tolerability of Benzoylpas (Calcium) compared to other PAS formulations, as suggested by older clinical studies, also supports its reconsideration for clinical use.
References
- 1. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzoylpas (Calcium): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of Benzoylpas (Calcium), a compound used in tuberculosis treatment and as a preservative. Adherence to these procedures is vital to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle Benzoylpas (Calcium) in a well-ventilated area to avoid inhalation of any dust particles. In case of a spill, contain the powder with an inert absorbent material and clean the area thoroughly.
Step-by-Step Disposal Protocol
The proper disposal route for Benzoylpas (Calcium) is contingent on its classification as either hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). While Benzoylpas (Calcium) is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), a formal hazardous waste determination should be made by your institution's Environmental Health and Safety (EHS) department. This determination will consider the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.
Assuming Benzoylpas (Calcium) is determined to be a non-hazardous pharmaceutical waste, the following disposal procedures should be followed:
-
Segregation: Do not mix Benzoylpas (Calcium) waste with hazardous waste, sharps, or general trash. It should be collected in a designated, clearly labeled container for non-hazardous pharmaceutical waste.
-
Containerization: Use a dedicated, leak-proof container with a secure lid. For solid forms of Benzoylpas (Calcium), a sturdy plastic container is suitable. The container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and include the name of the chemical.
-
Labeling: The label on the waste container should be clear, legible, and include the following information:
-
"Non-Hazardous Pharmaceutical Waste"
-
"Benzoylpas (Calcium)"
-
Accumulation Start Date
-
Hazard identification (e.g., "Non-hazardous")
-
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials and general laboratory traffic.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed and reputable pharmaceutical waste vendor. Do not dispose of Benzoylpas (Calcium) down the drain or in the regular trash.[1][2] The EPA has banned the sewering of all hazardous waste pharmaceuticals, and it is a best practice to avoid sewering non-hazardous pharmaceuticals as well to prevent environmental contamination.[1][2]
-
Documentation: Maintain a record of the disposal, including the name of the waste, quantity, disposal date, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative thresholds and considerations for pharmaceutical waste disposal.
| Parameter | Guideline / Regulation | Significance for Benzoylpas (Calcium) Disposal |
| Hazardous Waste Generator Status | Determined by the total amount of hazardous waste generated per month. | If Benzoylpas (Calcium) is deemed hazardous, its quantity will contribute to your lab's generator status (Very Small, Small, or Large Quantity Generator), which dictates specific handling and disposal requirements. |
| P-listed Acute Hazardous Waste | 1 kg (2.2 lbs) of acute hazardous waste generated per month. | Benzoylpas (Calcium) is not a P-listed waste. |
| Container Labeling | Black containers for hazardous pharmaceutical waste; Blue containers for non-hazardous pharmaceutical waste.[2] | Use a blue or clearly marked container for the disposal of non-hazardous Benzoylpas (Calcium). |
| Sewer Disposal Prohibition | Federal regulations prohibit the drain disposal of hazardous waste pharmaceuticals.[1][2] | As a best practice, do not dispose of any pharmaceutical waste, including non-hazardous Benzoylpas (Calcium), down the drain. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Benzoylpas (Calcium).
Caption: Decision workflow for Benzoylpas (Calcium) disposal.
By following these procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of Benzoylpas (Calcium), fostering a secure and responsible laboratory environment.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Benzoylpas (Calcium)
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Benzoylpas (Calcium). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
When working with Benzoylpas (Calcium), a powdered substance, a comprehensive approach to personal protective equipment (PPE) is necessary to minimize exposure and mitigate potential hazards. The following tables summarize the recommended PPE, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table details the minimum PPE requirements for handling Benzoylpas (Calcium) in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Standard: EN 374 (protection against chemicals and micro-organisms). | Provides a barrier against skin contact with the chemical powder. Nitrile and neoprene offer good resistance to a range of chemicals.[1][2][3][4] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. | Protects eyes from airborne particles and accidental splashes.[5] A face shield offers broader facial protection. |
| Respiratory Protection | For low-dust procedures: N95, R95, or P95 filtering facepiece respirator. For procedures with potential for significant dust generation: A half-mask or full-facepiece air-purifying respirator with N100, R100, or P100 filters.[6][7] | Prevents inhalation of fine powder particles which can cause respiratory irritation.[5][8] The level of protection should match the exposure risk. |
| Protective Clothing | A laboratory coat or chemical-resistant suit. Closed-toe shoes. | Prevents contamination of personal clothing and protects the skin from accidental spills. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is crucial for the safe handling and disposal of Benzoylpas (Calcium). The following protocols provide a clear, procedural framework for laboratory operations.
Pre-Handling and Preparation
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for Benzoylpas (Calcium) before beginning any work.
-
Designate a Work Area: All handling of Benzoylpas (Calcium) should occur in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.[9]
-
Assemble all Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible before handling the chemical.
-
Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage or degradation.[10]
Handling Procedures
-
Don PPE: Put on all required PPE as specified in the table above.
-
Dispensing: Carefully dispense the required amount of Benzoylpas (Calcium) powder, minimizing the creation of dust. Use techniques such as gentle scooping rather than pouring from a height.
-
Solution Preparation: If preparing a solution, add the powder to the solvent slowly to avoid splashing.
-
Immediate Clean-up: Clean any spills immediately according to established laboratory procedures.
Post-Handling and Decontamination
-
Decontaminate Equipment: All non-disposable equipment used for handling should be thoroughly decontaminated.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[5][10]
Disposal Plan
-
Waste Segregation: All disposable materials contaminated with Benzoylpas (Calcium), including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
Waste Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program.[5] Do not dispose of Benzoylpas (Calcium) or its containers in regular trash or down the drain.
Experimental Workflow for Safe Handling
To provide a clear visual guide, the following diagram illustrates the logical flow of the handling and disposal process for Benzoylpas (Calcium).
Caption: Workflow for Safe Handling and Disposal of Benzoylpas (Calcium).
References
- 1. scandiagear.com [scandiagear.com]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Chemical Resistant Gloves - Results Page 1 :: SL Fusco [slfusco.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Calcium oxide [cdc.gov]
- 7. osha.gov [osha.gov]
- 8. msdspds.castrol.com [msdspds.castrol.com]
- 9. echemi.com [echemi.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
